Bombinin H2
Description
Properties
Molecular Formula |
C91H165N23O21 |
|---|---|
Molecular Weight |
1917.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76-/m0/s1 |
InChI Key |
SQFPIKBKAMXQLN-LTZQJBPESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Bombinin H2 peptide sequence and structure
An In-Depth Technical Guide to the Bombinin H2 Peptide
Introduction
This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobic and hemolytic properties[1]. These peptides are a crucial component of the innate immune system of amphibians, particularly those of the Bombina genus, such as the European yellow-bellied toad (Bombina variegata)[2][3]. Isolated from skin secretions, this compound and its related peptides represent a defense mechanism against a broad spectrum of microorganisms[2][4]. The bombinin H family is notable for the presence of diastereomers, where some members contain a D-amino acid at the second position[1][2][4]. This compound, containing L-isoleucine at this position, and its counterpart Bombinin H4, which has D-allo-isoleucine, have been subjects of research to understand the structure-function relationships of these fascinating molecules[2][3]. This guide provides a comprehensive overview of the sequence, structure, and experimental analysis of this compound for researchers and drug development professionals.
Peptide Sequence and Physicochemical Properties
The primary structure of this compound is a 20-residue peptide chain. A significant feature is its amidation at the C-terminus, a common characteristic of many AMPs that enhances stability and activity. The peptide is rich in glycine (25%) and hydrophobic residues, which are critical for its structural polymorphism and interaction with microbial membranes[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH₂ | [5] |
| Abbreviation | IIGPVLGLVGSALGGLLKKI-NH₂ | [5] |
| Molecular Formula | C₉₁H₁₆₅N₂₃O₂₁ | [5] |
| Molecular Weight | 1917.43 Da | [5] |
| Origin | Skin secretion of Bombina variegata | [2][3] |
Peptide Structure
The structure of this compound is highly dependent on its environment, a phenomenon known as structural polymorphism[2][3]. This adaptability is key to its biological function.
Secondary Structure
In an aqueous solution, this compound typically adopts a disordered or random coil conformation[6][7]. However, upon interaction with a hydrophobic environment that mimics a biological membrane, such as trifluoroethanol (TFE) solutions or lipid micelles (SDS, DPC), it undergoes a significant conformational change[2][6]. Under these conditions, the peptide folds into a predominantly α-helical structure[2][6][7]. This transition is a critical step in its mechanism of action.
Circular Dichroism (CD) spectroscopy is the primary method used to analyze these conformational changes. In a TFE/NH₄Ac solution, the CD spectrum of bombinin peptides shows characteristic positive peaks around 193 nm and negative peaks at 208 nm and 222 nm, which is indicative of a high α-helical content[6]. In contrast, the spectrum in an aqueous buffer shows features of a random coil[6].
Table 2: Secondary Structure of Bombinin H Peptides in Different Environments
| Environment | Dominant Conformation | Experimental Method | Source |
| Aqueous Solution (e.g., 10 mM NH₄Ac) | Random Coil | Circular Dichroism | [6] |
| Membrane-Mimetic (e.g., 50% TFE, SDS) | α-Helical | Circular Dichroism, NMR | [2][6] |
Tertiary Structure
The tertiary structure of this compound in a membrane-mimetic environment has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy[2][3]. The resulting α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. One side of the helix features a "glycine ridge," which may facilitate helix-helix interactions, potentially leading to peptide self-aggregation and the formation of pores or channels in the target membrane[2][3]. Molecular dynamics simulations suggest that in solution, the peptide can exist in various states, including a single-helix or a bent helix-loop-helix conformation, before self-associating into larger aggregates[7].
Experimental Protocols
The study of this compound involves its synthesis, purification, and characterization using various biochemical and biophysical techniques.
Peptide Synthesis
Sufficient quantities of this compound for research are produced via chemical synthesis.
-
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method[6][8].
-
Procedure:
-
The synthesis is performed on a resin, such as MBHA resin, using an automated peptide synthesizer[6][8].
-
Amino acids are coupled sequentially to build the peptide chain according to the known sequence.
-
Upon completion of the synthesis, the peptide is cleaved from the resin, and protecting groups are removed. This is typically achieved by stirring the resin-bound peptide in a cleavage cocktail (e.g., containing trifluoroacetic acid) for several hours at room temperature[8].
-
The cleaved peptide is precipitated using cold diethyl ether, washed, and then dissolved in a water/acetonitrile solution before lyophilization to yield the crude peptide powder[8].
-
Peptide Purification and Characterization
The crude synthetic peptide contains impurities that must be removed.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification[6][8][9].
-
Procedure:
-
The crude peptide is dissolved and injected into an RP-HPLC system equipped with a C18 column[8][9].
-
A gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA) in an aqueous solvent (e.g., water containing 0.1% TFA) is used to elute the peptide[9].
-
The peptide's retention is based on its hydrophobicity. More hydrophobic impurities are retained longer on the column.
-
Elution is monitored by UV absorbance, typically between 210-220 nm[9].
-
Fractions containing the pure peptide are collected, pooled, and lyophilized[8].
-
-
Characterization: The purity and identity of the final product are confirmed using analytical HPLC and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the correct molecular mass[6][8].
Structural Analysis
-
Method: Circular Dichroism (CD) Spectroscopy is used to determine the secondary structure.
-
Procedure:
-
Purified peptide samples are prepared at a specific concentration (e.g., 50 μM) in different solvents: an aqueous buffer (e.g., 10 mM ammonium acetate, NH₄Ac) to simulate a physiological environment and a membrane-mimetic solvent (e.g., 50% TFE in 10 mM NH₄Ac)[6][8].
-
Samples are loaded into a quartz cuvette (e.g., 1 mm path length)[6][8].
-
CD spectra are recorded over a wavelength range of 190–260 nm at room temperature[6].
-
The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil conformations.
-
Biological Activity and Signaling
This compound exhibits a range of biological activities, primarily centered on its ability to disrupt cell membranes.
Antimicrobial and Hemolytic Activity
This compound is active against various Gram-positive and Gram-negative bacteria[4]. However, compared to other bombinin peptides, the H-class peptides generally show lower bactericidal activity but are significantly more hemolytic (capable of lysing red blood cells)[3][4]. This cytotoxicity is a key consideration for its therapeutic potential. Recent studies have also investigated its efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and its ability to inhibit biofilm formation[6].
Anticancer Activity
Emerging research indicates that this compound possesses selective cytotoxicity against certain cancer cells, such as non-small cell lung carcinoma lines[10][11]. This selectivity is thought to be related to differences in the membrane composition between cancerous and non-cancerous cells[10][11].
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound does not involve specific intracellular signaling pathways but rather direct physical disruption of the cell membrane[6]. The process is believed to follow a multi-step model:
-
Electrostatic Attraction: The positively charged lysine residues (Lys¹⁸, Lys¹⁹) on the peptide are attracted to the negatively charged components of microbial membranes (e.g., phospholipids like phosphatidylglycerol).
-
Conformational Change: Upon association with the membrane, the peptide transitions from a random coil to an amphipathic α-helix[2][7].
-
Membrane Insertion and Disruption: The hydrophobic face of the helix inserts into the lipid bilayer, disrupting its integrity. This may occur through various models, such as the "barrel-stave" or "carpet" model, leading to pore formation, increased membrane permeability, and ultimately, cell death[6].
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and analysis of this compound.
Caption: Workflow for this compound synthesis, purification, and analysis.
Proposed Mechanism of Action
This diagram outlines the proposed mechanism by which this compound disrupts a bacterial cell membrane.
Caption: Mechanism of this compound-induced bacterial membrane disruption.
References
- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
Bombinin H2: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata.[1] These peptides represent a crucial component of the innate immune system of these amphibians, providing a first line of defense against a broad range of pathogenic microorganisms. This compound and its diastereomer, Bombinin H4, have garnered significant interest within the scientific community due to their potent antimicrobial properties and unique structural features. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, details the experimental protocols used for its characterization, and elucidates its proposed mechanism of action.
Antimicrobial Spectrum of this compound
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound against a panel of bacterial strains.
| Microorganism | Strain | MIC (μM) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 12.5 |
| Staphylococcus aureus | Cowan I | 25 |
| Staphylococcus epidermidis | ATCC 12228 | 12.5 |
| Enterococcus faecalis | ATCC 29212 | 50 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | >50 |
| Pseudomonas aeruginosa | ATCC 27853 | >50 |
Data sourced from Mangoni et al. (2008).
Experimental Protocols
The determination of the antimicrobial activity of this compound and the elucidation of its mechanism of action involve a series of well-defined experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the microbroth dilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Bacterial Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Peptide Dilution: this compound is serially diluted in the same broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. The optical density at 600 nm (OD600) can be measured using a microplate reader for a quantitative assessment of growth inhibition.
Membrane Permeabilization Assays
The ability of this compound to disrupt the integrity of bacterial cell membranes is a key aspect of its mechanism of action. This is often assessed using fluorescent probes.
Outer Membrane Permeabilization Assay (NPN Uptake):
-
Principle: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of a membrane. Disruption of the outer membrane of Gram-negative bacteria by this compound allows NPN to enter and bind to the cytoplasmic membrane, resulting in an increase in fluorescence.
-
Methodology:
-
Bacterial cells are washed and resuspended in a buffer (e.g., HEPES).
-
NPN is added to the bacterial suspension.
-
This compound is added at various concentrations.
-
The increase in fluorescence is monitored over time using a fluorometer.
-
Inner Membrane Permeabilization Assay (Propidium Iodide Uptake):
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised by this compound, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
-
Methodology:
-
Bacterial cells are washed and resuspended in a suitable buffer.
-
This compound is added to the cell suspension.
-
PI is added, and the fluorescence is measured using a fluorometer or flow cytometer.
-
Mechanism of Action: Pore Formation
The primary mechanism of action of this compound is believed to be the disruption of the bacterial cell membrane through the formation of pores.[2] This leads to the leakage of essential ions and metabolites, ultimately causing cell death. While a classical signaling pathway is not involved, the physical interaction and subsequent disruption can be visualized as a sequential process.
Proposed Pore Formation Mechanism by this compound
Caption: Proposed mechanism of this compound-induced pore formation in bacterial membranes.
Studies have suggested that this compound peptides initially bind to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, through electrostatic interactions. Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer. This insertion is followed by the aggregation and oligomerization of several peptide molecules to form transmembrane pores. The estimated diameter of the pores formed by this compound is approximately 1.94 nm.[2]
Conclusion
This compound is a potent antimicrobial peptide with a broad spectrum of activity against various bacterial pathogens. Its mechanism of action, centered around the disruption of the cell membrane via pore formation, makes it an attractive candidate for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other related antimicrobial peptides. Further research into the structure-activity relationship of this compound and its interactions with microbial membranes will be crucial for optimizing its therapeutic potential.
References
Bombinin H2: A Technical Whitepaper on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinin H2 is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1][2] Like many AMPs, this compound has demonstrated cytotoxic effects against various cell types. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its effects on non-small cell lung carcinoma (NSCLC). This document summarizes the available quantitative data, details relevant experimental protocols, and explores the putative mechanisms of action. While research indicates that this compound exhibits cytotoxicity against cancer cell lines, its lack of selectivity compared to other peptides in the same family, such as Bombinin H4, currently limits its therapeutic potential.[3] Further research is required to fully elucidate its specific signaling pathways and in vivo efficacy.
Introduction to this compound
This compound is a hydrophobic, glycine-rich peptide.[2] The bombinin family of peptides, including the "H" subfamily (denoting hydrophobic and hemolytic), are key components of the amphibian's innate immune system.[1] The general mechanism of action for many antimicrobial and anticancer peptides involves interaction with and disruption of the cell membrane.[3] The distinct physicochemical properties of cancer cell membranes, such as increased negative charge and altered fluidity, are thought to facilitate the selective action of some of these peptides.[3]
In Vitro Anticancer Activity
Studies have investigated the cytotoxic effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines, A549 and Calu-3, as well as the non-cancerous bronchial epithelial cell line, Beas-2B.[3]
Quantitative Data on Cytotoxicity
While specific IC50 values for this compound are not extensively reported in the available literature, studies have identified concentration ranges that induce significant cell death. The data underscores a lack of cancer cell-specific cytotoxicity for this compound.
| Cell Line | Cell Type | This compound Concentration for Significant Cell Death (p ≤ 0.05) | Selective Cytotoxicity | Reference |
| A549 | Non-Small Cell Lung Carcinoma | 12.5 µM to 50 µM | No | [3] |
| Calu-3 | Non-Small Cell Lung Carcinoma | 50 µM and 100 µM (p ≤ 0.001) | No | [3] |
| Beas-2B | Non-Cancerous Bronchial Epithelium | 12.5 µM to 100 µM | No | [3] |
Table 1: Cytotoxicity of this compound on Human Lung Cell Lines
Mechanism of Action
The precise signaling pathways activated by this compound in cancer cells remain to be fully elucidated. However, based on the general understanding of antimicrobial peptides and related bombinins, a multi-faceted mechanism can be hypothesized.
Membrane Interaction and Disruption
The primary mechanism of action for many cationic and amphipathic peptides is the electrostatic interaction with the negatively charged cancer cell membrane, leading to membrane destabilization and pore formation.[3][4] This disruption of the cell membrane results in leakage of cellular contents and ultimately, cell death.
Induction of Apoptosis
While membrane lysis is a primary mechanism for many AMPs, some can also induce programmed cell death, or apoptosis. A recent study on a related peptide, Bombinin-BO1, found that it induces apoptosis in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 axis.[5] It is plausible that this compound could trigger similar intracellular signaling cascades, although this has not been experimentally verified.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxic and hemolytic properties.
CellTox™ Green Cytotoxicity Assay
This assay measures the integrity of the cell membrane. A proprietary dye that is excluded from viable cells binds to the DNA of cells with compromised membranes, resulting in a fluorescent signal that is proportional to the number of dead cells.
Materials:
-
CellTox™ Green Dye (Promega)
-
Phenol-free, serum-free cell culture medium
-
96-well plates
-
Cancer and normal cell lines
-
This compound peptide solutions of varying concentrations
Protocol:
-
Prepare a cell suspension in phenol-free, serum-free medium.
-
Add CellTox™ Green Dye to the cell suspension at a ratio of 1:1000.
-
Use this cell/dye mixture to dilute the this compound peptide to the desired final concentrations (e.g., 1.5 µM to 100 µM).
-
Plate the cell/dye/peptide mixture into 96-well plates.
-
Incubate the plates at 37°C in a 5% CO2 environment.
-
Measure fluorescence at appropriate time points (e.g., 24, 48, 72 hours) using a plate reader with excitation at ~485 nm and emission at ~520 nm.
Hemolytic Activity Assay
This assay determines the peptide's toxicity to red blood cells. In the case of this compound, it was not tested for hemolytic activity due to its lack of selective cytotoxicity against cancer cells.[3] However, the protocol used for other bombinins in the same study is provided below for reference.
Materials:
-
Human erythrocytes
-
Phosphate-buffered saline (PBS)
-
This compound peptide solutions
-
96-well plates
-
Spectrophotometer
Protocol:
-
Wash human erythrocytes with PBS.
-
Resuspend the erythrocytes in PBS to a final concentration of 1% (v/v).
-
Add 100 µL of the erythrocyte suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound peptide solution at various concentrations to the wells.
-
Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
In Vivo Studies
Currently, there is a lack of published in vivo studies specifically investigating the anticancer properties of this compound. The non-selective cytotoxicity observed in vitro suggests that this compound may have a challenging toxicity profile in animal models.
Conclusion and Future Directions
This compound demonstrates cytotoxic activity against non-small cell lung cancer cell lines. However, its lack of selectivity, as evidenced by its toxicity to non-cancerous cells, is a significant hurdle for its development as a therapeutic agent.[3] Future research should focus on:
-
Structure-Activity Relationship Studies: Modifications to the peptide sequence could enhance its selectivity for cancer cells while reducing its toxicity to normal cells.
-
Elucidation of Signaling Pathways: A deeper understanding of the specific molecular targets and signaling cascades affected by this compound is necessary. Investigating its potential to induce apoptosis through pathways similar to those affected by Bombinin-BO1 would be a valuable starting point.
-
In Vivo Evaluation of Analogs: Should more selective analogs of this compound be developed, in vivo studies in appropriate animal models will be crucial to assess their efficacy and safety.
In its current form, this compound serves as an interesting molecular scaffold and a starting point for the rational design of more potent and selective anticancer peptides.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Conformation of Bombinin H2 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinin H2, a cationic antimicrobial peptide isolated from the skin secretions of the European fire-bellied toad (Bombina variegata), exhibits a remarkable environmental-dependent conformational plasticity. In aqueous solution, this compound is largely unstructured, adopting a random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles, it undergoes a significant structural transition to a predominantly α-helical conformation. This guide provides an in-depth technical overview of the structural studies on this compound in solution, detailing the experimental methodologies and summarizing the key quantitative findings.
Conformational States of this compound
The structural conformation of this compound is highly sensitive to its environment. While largely disordered in aqueous solutions, it readily adopts a helical structure in membrane-mimetic environments. This conformational flexibility is likely crucial for its biological function, allowing it to remain inactive in the host's aqueous environment and adopt its active, membrane-disrupting conformation upon encountering microbial membranes.
Aqueous Solution
In aqueous solution, this compound exists as a largely disordered peptide.[1] Molecular dynamics (MD) simulations suggest that in its monomeric form, the peptide preferentially adopts a compact helix-loop-helix conformation.[2][3] At higher concentrations, this compound has a tendency to self-associate into aggregates.[2][3] Within these aggregates, the peptides provide an amphipathic environment for each other that mimics a water-membrane interface, which in turn promotes the formation of a more stable single-helix structure.[2][3]
Membrane-Mimicking Environments
In the presence of membrane mimetics like SDS and DPC micelles, this compound undergoes a distinct conformational change to a predominantly α-helical structure.[4] This induced folding is a common feature of many antimicrobial peptides and is thought to be a critical step in their mechanism of action. The helical conformation allows the peptide to insert into and disrupt the microbial cell membrane.
Experimental Methodologies
The structural characterization of this compound in solution has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the high-resolution three-dimensional structure of this compound in membrane-mimicking environments.
-
Sample Preparation: Synthetic this compound is dissolved in a buffered solution (e.g., 20 mM phosphate buffer, pH 6.0) containing deuterated membrane mimetics such as SDS-d25 or DPC-d38. The peptide concentration is typically in the range of 1-2 mM. A small percentage of D₂O (5-10%) is added for the lock signal.
-
NMR Experiments: A suite of homonuclear and heteronuclear NMR experiments are performed to obtain sequential assignments and distance/angle restraints. These typically include:
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify spin systems of the amino acid residues.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance restraints. Mixing times for NOESY experiments are typically in the range of 100-200 ms.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for peptides that are ¹⁵N-labeled.
-
3D ¹⁵N-edited TOCSY-HSQC and NOESY-HSQC for unambiguous assignment of backbone and side-chain resonances in labeled peptides.
-
-
Data Processing and Structure Calculation: NMR data is processed using software such as NMRPipe. The processed spectra are then used for resonance assignment using programs like SPARKY or CARA. The NOE-derived distance restraints, along with dihedral angle restraints obtained from chemical shifts (using programs like TALOS), are used as input for structure calculation programs such as CYANA or XPLOR-NIH. The final structures are typically refined using a simulated annealing protocol in explicit solvent.
The quality of the NMR-derived structures is assessed by a number of parameters. The following table summarizes the typical structural statistics for this compound in a micellar environment, based on the PDB deposition 2AP7.[5]
| Parameter | Value |
| PDB ID | 2AP7 |
| Environment | DPC micelles |
| Number of NOE restraints | 245 (total) |
| Intra-residue | 85 |
| Sequential ( | i-j |
| Medium-range (1< | i-j |
| Long-range ( | i-j |
| Dihedral angle restraints | 26 (Φ, Ψ) |
| RMSD for backbone atoms (Å) | 0.35 ± 0.11 (for residues 3-19) |
| RMSD for all heavy atoms (Å) | 0.89 ± 0.15 (for residues 3-19) |
| Ramachandran plot (most favored) | 92.5% |
| Ramachandran plot (allowed) | 7.5% |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution and any conformational changes that occur upon interaction with different environments.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 50-100 µM. For studies in membrane-mimicking environments, the peptide solution is mixed with the desired concentration of micelles (e.g., SDS or DPC).
-
CD Measurements: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm). Data is typically collected at room temperature.
-
Data Analysis: The raw CD data (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹). The helical content is then estimated from the mean residue ellipticity at 222 nm using established formulas.
The following table presents representative data for the helical content of this compound in different solution environments as determined by CD spectroscopy.
| Environment | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helical Content (%) |
| Aqueous Buffer | ~ -2,000 | < 10% |
| SDS Micelles | ~ -18,000 | ~ 50-60% |
| DPC Micelles | ~ -20,000 | ~ 60-70% |
Molecular Dynamics (MD) Simulations
MD simulations provide valuable insights into the dynamic behavior of this compound in solution at an atomic level, complementing the static picture obtained from NMR.
-
System Setup: The initial structure of this compound (either an idealized helix or an NMR-derived structure) is placed in a simulation box. The box is then solvated with a chosen water model (e.g., TIP3P). Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to mimic physiological ionic strength.
-
Simulation Parameters: The simulations are performed using a molecular dynamics package such as GROMACS or AMBER with a suitable force field (e.g., CHARMM27 or AMBER ff14SB). The system is first minimized to remove any steric clashes. This is followed by a period of equilibration, typically in the NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. The production run is then carried out for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectories are analyzed to study various properties of the peptide, including its secondary structure evolution (using tools like DSSP), root mean square deviation (RMSD) from the initial structure, and interactions with the solvent.
MD simulations provide a wealth of quantitative data. The table below summarizes some key quantitative results from MD simulations of this compound in aqueous solution.[5]
| Parameter | Monomeric this compound in Water | Aggregated this compound in Water |
| Predominant Conformation | Helix-loop-helix | Single α-helix |
| Average α-helical content (%) | ~ 30-40% | ~ 70-80% |
| RMSD of backbone atoms from ideal helix (Å) | Fluctuates between 3-6 Å | Stabilizes around 2-3 Å |
| Simulation Time | 2 µs | 500 ns |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and computational approaches used to study the structural conformation of this compound.
References
- 1. unipub.uni-graz.at [unipub.uni-graz.at]
- 2. Determination of solution structure and lipid micelle location of an engineered membrane peptide by using one NMR experiment and one sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Interaction of Bombinin H2 with Microbial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are secreted from the skin of frogs belonging to the Bombina genus.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians. This compound, a mildly cationic and hydrophobic peptide, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its primary mechanism of action involves the direct disruption of the microbial cell membrane's integrity, leading to pore formation and subsequent cell death.[5][6] This technical guide provides a comprehensive overview of the interaction between this compound and microbial membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms and workflows.
Physicochemical Properties and Structure of this compound
This compound is a 20-amino-acid peptide with the sequence IIGPVLGLVGSALGGLLKKI-NH2. It is characterized by a high content of hydrophobic residues, particularly glycine (25%), which imparts significant conformational flexibility.[7] In aqueous solutions, this compound tends to be unstructured, but upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it adopts a predominantly α-helical conformation.[7] This amphipathic helical structure is crucial for its membrane-disrupting activity.
Antimicrobial Activity of this compound
This compound demonstrates potent antimicrobial activity against a range of pathogenic bacteria. The efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Peptides against Various Bacterial Strains
| Microorganism | Strain | Peptide | MIC (µM) | MIC (mg/L) | Reference |
| Staphylococcus aureus | NCTC 10788 | BHL-bombinin† | - | 4 | [4] |
| Staphylococcus aureus | ATCC 29213 | This compound | 12.5 | - | [8] |
| Staphylococcus aureus | Cowan I | This compound | 25 | - | [8] |
| Escherichia coli | NCTC 10418 | BHL-bombinin† | - | 16-64 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | BHL-bombinin† | - | 64 | [4] |
| Staphylococcus aureus | (MRSA) ATCC 12493 | BHL-bombinin† | - | 4-16 | [4] |
† BHL-bombinin is a bombinin-like peptide from Bombina orientalis with potent antimicrobial activity, included here for comparative purposes.[4] Data for specific this compound MICs against a wider range of Gram-negative bacteria is limited in the available literature.
Mechanism of Action: Interaction with the Microbial Membrane
The primary target of this compound is the microbial cell membrane. The proposed mechanism of action involves a multi-step process that culminates in membrane permeabilization and cell death.
Initial Electrostatic Interaction and Membrane Binding
As a cationic peptide, this compound is initially attracted to the negatively charged components of microbial membranes. In Gram-negative bacteria, this includes the lipopolysaccharide (LPS) of the outer membrane, while in Gram-positive bacteria, it is the teichoic acids embedded in the peptidoglycan layer. This initial electrostatic interaction concentrates the peptide at the cell surface.
Insertion and Pore Formation
Following binding, the hydrophobic residues of this compound facilitate its insertion into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to the formation of pores. While the precise architecture of the pores formed by this compound has not been definitively elucidated, two primary models are commonly proposed for antimicrobial peptides: the barrel-stave model and the toroidal pore model.[9][10][11]
-
Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, forming a pore lined by the hydrophobic faces of the peptides, resembling the staves of a barrel.
-
Toroidal Pore Model: Here, the peptides induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups.
Experimental evidence suggests that this compound forms heterogeneous and fluctuating nanopores with a calculated diameter of approximately 1.94 nm in artificial bacterial cell membranes.[6] This size is sufficient to allow the leakage of ions and small molecules, leading to the dissipation of the membrane potential and ultimately, cell lysis.
Diagram 1: Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound interaction with the microbial membrane.
Quantitative Data on Membrane Interaction
While specific binding affinities of this compound to individual membrane components like LPS and peptidoglycan are not extensively documented, studies on related peptides and the observed pore formation provide some quantitative insights.
Table 2: Quantitative Parameters of this compound Membrane Interaction
| Parameter | Value | Method | Organism/Model System | Reference |
| Pore Diameter | 1.94 nm | Bilayer Lipid Membrane (BLM) Electrophysiology | Artificial Bacterial Model Membrane | [6] |
| LPS Binding Affinity (Kd) of a Bombina maxima peptide | 1.05 x 10-9 M | Biolayer Interferometry (BLI) | E. coli LPS | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with microbial membranes.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions. This brings the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Membrane Permeabilization Assay (Calcein Leakage)
This assay measures the ability of this compound to induce leakage from lipid vesicles (liposomes), mimicking the disruption of a cell membrane.
Materials:
-
This compound peptide solution
-
Lipids (e.g., POPC, POPG) to prepare liposomes
-
Calcein (fluorescent dye)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform/methanol.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate filters of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Purification: Separate the calcein-loaded liposomes from the unencapsulated calcein using a size-exclusion chromatography column.
-
Leakage Assay:
-
Dilute the purified liposomes in a buffer to a final lipid concentration of 25-50 µM in a cuvette.
-
Add this compound to the liposome suspension at various concentrations.
-
Monitor the increase in calcein fluorescence over time using a fluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm).
-
-
Data Analysis: The percentage of leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] x 100 where F is the fluorescence at a given time point, F0 is the initial fluorescence before adding the peptide, and Fmax is the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to lyse all liposomes.
Measurement of Bacterial Cytoplasmic Membrane Depolarization
This protocol assesses the effect of this compound on the membrane potential of bacterial cells using the voltage-sensitive dye DiSC3(5).
Materials:
-
This compound peptide solution
-
Bacterial strain of interest
-
DiSC3(5) dye
-
HEPES buffer
-
Glucose
-
KCl
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with HEPES buffer. Resuspend the cells in HEPES buffer containing glucose to an OD600 of approximately 0.05.
-
Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate in the dark to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.
-
Depolarization Measurement:
-
Place the cell suspension in a cuvette in a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Once a stable, quenched fluorescence signal is achieved, add this compound at the desired concentration.
-
Record the increase in fluorescence, which indicates membrane depolarization and release of the dye.
-
-
Control: After the peptide-induced depolarization reaches a plateau, add valinomycin to induce complete depolarization and determine the maximum fluorescence signal.
Diagram 3: Logical Flow of Membrane Interaction Studies
Caption: Logical flow for investigating this compound's interaction with microbial membranes.
Interaction with Specific Membrane Components
Lipopolysaccharide (LPS)
For Gram-negative bacteria, the initial interaction of this compound is with the LPS layer of the outer membrane. The cationic nature of the peptide is attracted to the negatively charged phosphate groups of lipid A and the core oligosaccharide of LPS. This interaction is thought to displace the divalent cations (Mg2+ and Ca2+) that stabilize the LPS layer, thereby disrupting the outer membrane and allowing the peptide to access the inner membrane. While the specific binding affinity of this compound for LPS has not been reported, a peptide isolated from Bombina maxima demonstrated a very high affinity for LPS with a KD of 1.05 x 10-9 M, suggesting that bombinins can have strong interactions with this molecule.[7]
Peptidoglycan
In Gram-positive bacteria, the thick peptidoglycan layer presents a barrier to the cytoplasmic membrane. The interaction of this compound with the negatively charged teichoic and lipoteichoic acids within the peptidoglycan is likely the first step. This interaction may facilitate the transit of the peptide through the peptidoglycan mesh to reach the underlying cell membrane, where it can then exert its disruptive effects.
Intracellular Effects
The primary mode of action of this compound is the disruption of the cell membrane. However, it is plausible that at sub-lethal concentrations, the peptide could translocate across the membrane and interact with intracellular targets. To date, specific intracellular signaling pathways affected by this compound have not been extensively studied and remain an area for future research.
Conclusion
This compound is a potent antimicrobial peptide that targets and disrupts the integrity of microbial membranes. Its amphipathic α-helical structure allows it to bind to and insert into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents. This direct, membrane-centric mechanism of action makes it a promising candidate for the development of new antimicrobial agents that may be less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. Further research is warranted to fully elucidate the specifics of its pore-forming mechanism and to explore its potential therapeutic applications.
References
- 1. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Elucidating the Structure of the Antimicrobial Peptide Bombinin H2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the innate immune system of the frog, providing a first line of defense against a broad spectrum of microbial pathogens. This compound, a 20-residue peptide, is particularly noted for its hydrophobic and hemolytic properties.[2] Understanding the three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents with enhanced antimicrobial efficacy and reduced cytotoxicity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structures of peptides and proteins in solution, providing insights into their conformation and dynamics under conditions that can mimic their physiological environment.[3] This application note provides a detailed overview of the protocols for determining the structure of this compound in a membrane-mimicking environment using solution NMR.
Structural Insights into this compound
The solution structure of this compound has been determined in the presence of dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) micelles, which serve as mimetics for bacterial membranes.[1][3] In this environment, this compound adopts a predominantly α-helical conformation.[1] A key feature of its structure is a glycine-rich face of the helix, which is thought to be important for peptide-peptide interactions and the formation of pores or channels in the target membrane.[1] The N-terminal region of the peptide is typically more flexible and disordered.[1]
This compound has a naturally occurring diastereomer, Bombinin H4, which differs only in the stereochemistry of the second amino acid (L-Isoleucine in H2 versus D-allo-Isoleucine in H4).[1] Interestingly, this chiral inversion does not significantly alter the overall helical structure of the peptide.[1]
Experimental Protocols
Sample Preparation
A crucial step for successful NMR studies is the preparation of a stable and highly concentrated sample of the peptide in a suitable membrane-mimicking environment.
Materials:
-
Synthesized and purified this compound peptide (purity >95%)
-
Dodecylphosphocholine (DPC) or Sodium dodecyl sulfate (SDS)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.0)
-
Deuterium oxide (D₂O)
-
5 mm NMR tubes
Protocol:
-
Peptide Dissolution: Dissolve the lyophilized this compound peptide in the phosphate buffer to a final concentration of 1-2 mM.
-
Micelle Preparation: Prepare a stock solution of either DPC or SDS in the same phosphate buffer at a concentration well above its critical micelle concentration (CMC). For DPC, a concentration of 100-150 mM is typically used.
-
Peptide-Micelle Complex Formation: Slowly add the detergent stock solution to the peptide solution while gently vortexing. The final peptide-to-detergent molar ratio should be optimized, but a ratio of 1:50 to 1:100 is a good starting point.
-
Solvent Exchange: Add D₂O to the final sample to a concentration of 5-10% (v/v) for the NMR lock.
-
Sample Transfer: Transfer the final sample (typically 500-600 µL) into a clean, high-quality 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature (e.g., 298 K) for at least 30 minutes before starting the NMR experiments.
NMR Data Acquisition
A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural restraints.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Experiments:
-
¹H 1D Spectrum: Acquire a one-dimensional proton spectrum to assess the overall sample quality, including signal dispersion and the absence of significant aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for obtaining distance restraints between protons that are close in space (< 5 Å). A series of NOESY spectra with different mixing times (e.g., 100, 150, 200 ms) should be acquired to build up the NOE cross-peaks and for quantitative analysis.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides through-bond correlations between adjacent protons and is used to measure scalar coupling constants (J-couplings), which give information about dihedral angles.
-
(Optional) ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, a ¹⁵N-HSQC spectrum provides excellent signal dispersion and is the starting point for heteronuclear assignment experiments.
NMR Data Processing and Analysis
The acquired NMR data must be processed and analyzed to extract the structural restraints.
Software:
-
NMR data processing software (e.g., TopSpin, NMRPipe)
-
NMR data analysis and assignment software (e.g., CARA, Sparky)
Protocol:
-
Data Processing: Process the raw NMR data by applying appropriate window functions, Fourier transformation, and baseline correction.
-
Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequence-specific assignment of the proton resonances. The process starts by identifying the unique spin systems in the TOCSY spectrum and then connecting them in the correct sequence using the sequential dαN(i, i+1) NOE connectivities in the NOESY spectrum.
-
NOE Cross-Peak Integration and Classification: Integrate the volumes of the NOE cross-peaks in the NOESY spectra. Based on the intensities, classify the NOEs into strong (1.8-2.7 Å), medium (1.8-3.3 Å), and weak (1.8-5.0 Å) distance restraints.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum. Use the Karplus equation to derive dihedral angle (φ) restraints.
Structure Calculation and Refinement
The final step is to use the collected structural restraints to calculate a family of 3D structures that are consistent with the experimental data.
Software:
-
Structure calculation software (e.g., CYANA, XPLOR-NIH, CNS)
-
Structure visualization software (e.g., PyMOL, Chimera)
Protocol:
-
Input Files: Prepare the input files for the structure calculation software, including the amino acid sequence, the list of distance restraints (NOEs), and the dihedral angle restraints.
-
Structure Calculation: Perform the structure calculation using a simulated annealing protocol. Typically, a large number of initial random structures are generated and then folded in the presence of the experimental restraints.
-
Structure Ensemble Analysis: The result of the calculation is an ensemble of low-energy structures. Analyze the ensemble for convergence by calculating the root-mean-square deviation (RMSD) of the backbone atoms.
-
Structure Validation: Validate the quality of the final structures using programs like PROCHECK-NMR, which assess the stereochemical quality of the protein structure.
-
Deposition: Deposit the final coordinates and experimental restraints in a public database such as the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB). The PDB accession code for this compound is 2AP7.[3]
Data Presentation
The following table presents representative ¹H and ¹³Cα chemical shift assignments for Bombinin H4 (BMRB ID: 6775), a close diastereomer of this compound, in DPC micelles. These values are crucial for the initial stages of NMR data analysis and resonance assignment.
| Residue | ¹Hα (ppm) | ¹³Cα (ppm) |
| Ile1 | 4.15 | 60.1 |
| aIle2 | 4.21 | 59.8 |
| Gly3 | 3.98, 3.86 | 45.3 |
| Pro4 | 4.41 | 63.2 |
| Val5 | 4.01 | 62.3 |
| Leu6 | 4.23 | 55.4 |
| Gly7 | 3.95, 3.83 | 45.2 |
| Leu8 | 4.25 | 55.5 |
| Val9 | 4.03 | 62.4 |
| Gly10 | 3.97, 3.85 | 45.4 |
| Ser11 | 4.31 | 58.5 |
| Ala12 | 4.28 | 52.7 |
| Leu13 | 4.26 | 55.6 |
| Gly14 | 3.96, 3.84 | 45.3 |
| Gly15 | 3.94, 3.82 | 45.2 |
| Leu16 | 4.27 | 55.7 |
| Leu17 | 4.29 | 55.8 |
| Lys18 | 4.22 | 56.5 |
| Lys19 | 4.20 | 56.4 |
| Ile20 | 4.18 | 61.5 |
Visualizations
Caption: Experimental workflow for this compound structure determination.
Caption: Proposed mechanism of action for this compound.
Conclusion
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of antimicrobial peptides like this compound in membrane-mimicking environments. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers aiming to structurally characterize this compound and other AMPs. A thorough understanding of the structure-function relationship of these peptides is essential for the development of new and effective antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
Bombinin H2: In Vitro Efficacy Against Gram-Positive Bacteria - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the antimicrobial activity of Bombinin H2 against a panel of clinically relevant Gram-positive bacteria. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the peptide's therapeutic potential.
Introduction to this compound
This compound is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the amphibian's innate immune system, offering protection against a broad spectrum of microbial pathogens. This compound is a cationic and amphipathic peptide, characteristics that are central to its antimicrobial mechanism of action, which primarily involves the disruption of bacterial cell membranes.[1][2]
Mechanism of Action: Targeting the Bacterial Membrane
The primary mode of action of this compound against Gram-positive bacteria is the permeabilization of the cell membrane.[2] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as teichoic acids. Upon accumulation on the bacterial surface, this compound peptides are thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound has been quantified against a range of Gram-positive bacteria, including strains of clinical significance. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to assess antimicrobial activity.
| Gram-Positive Bacterium | Strain | MIC (µM) | MBC (µM) |
| Staphylococcus aureus | ATCC 29213 | 12.5 | 50 |
| Staphylococcus aureus | Cowan I | 12.5 | 50 |
| Staphylococcus aureus | Clinical Isolate 8 | 12.5 | >50 |
| Staphylococcus aureus | MRSA ATCC 43300 | 25 | >50 |
| Staphylococcus epidermidis | Clinical Isolate 18 | 25 | >50 |
| Enterococcus faecalis | Clinical Isolate 9546 | 50 | >50 |
Data compiled from Coccia et al., 2011.[2]
Experimental Protocols
Detailed methodologies for the in vitro evaluation of this compound are provided below. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.
Materials:
-
This compound (lyophilized powder)
-
Gram-positive bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Peptide Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve the desired concentration range.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an MHA plate. Inoculate a few colonies into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using sterile saline or MHB. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an MHA plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial count.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Log-phase culture of the Gram-positive bacterium
-
MHB
-
Sterile culture tubes
-
Sterile saline
-
MHA plates
-
Incubator (37°C)
-
Shaker
Procedure:
-
Inoculum Preparation: Prepare a log-phase bacterial culture in MHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Peptide: Add this compound to the bacterial culture at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the peptide.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them on MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to disrupt the bacterial cell membrane using the fluorescent dye propidium iodide (PI).
Materials:
-
This compound
-
Mid-log phase culture of the Gram-positive bacterium
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Black, clear-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Preparation: Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a desired optical density (e.g., OD₆₀₀ of 0.2).
-
Assay Setup: Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate. Add PI to each well to a final concentration of 10 µM.
-
Peptide Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the wells. Include a negative control (no peptide) and a positive control (e.g., 70% ethanol) for maximum permeabilization.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. Record measurements at regular intervals for a specified duration (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity over time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.
Conclusion
This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. Its membrane-targeting mechanism of action makes it a promising candidate for further investigation as a potential therapeutic agent. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the antimicrobial properties of this compound and other antimicrobial peptides.
References
Application Notes and Protocols: Assessing Bombinin H2 Efficacy in a Lung Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H2 is a member of the bombinin family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European fire-bellied toad, Bombina bombina. Like many AMPs, this compound has demonstrated broad-spectrum antimicrobial activity. Recent research has explored the potential of various AMPs as anticancer agents due to their ability to selectively target and disrupt the membranes of cancer cells. This document provides detailed application notes and protocols for assessing the efficacy of this compound in a lung cancer model, based on available preclinical data. The provided protocols are standardized methodologies intended to serve as a foundation for further investigation into the therapeutic potential of this compound.
Data Presentation: In Vitro Cytotoxicity of this compound
The following tables summarize the cytotoxic effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3) and a non-cancerous human bronchial epithelial cell line (Beas-2B). Data is derived from a study by Swithenbank et al. (2020).[1][2][3]
Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells
| Concentration (µM) | % Cell Death (relative to untreated control) | Statistical Significance (p-value) |
| 12.5 | Significant | ≤ 0.05 |
| 25 | Significant | ≤ 0.05 |
| 50 | Significant | ≤ 0.05 |
| 100 | Not reported | Not reported |
Table 2: Cytotoxicity of this compound on Calu-3 Lung Cancer Cells
| Concentration (µM) | % Cell Death (relative to untreated control) | Statistical Significance (p-value) |
| 12.5 | Not significant | > 0.05 |
| 25 | Not significant | > 0.05 |
| 50 | Significant | ≤ 0.001 |
| 100 | Significant | ≤ 0.001 |
Table 3: Cytotoxicity of this compound on Beas-2B Normal Lung Epithelial Cells
| Concentration (µM) | % Cell Death (relative to untreated control) | Statistical Significance (p-value) |
| 12.5 | Significant | ≤ 0.05 |
| 25 | Significant | ≤ 0.05 |
| 50 | Significant | ≤ 0.05 |
| 100 | Significant | ≤ 0.05 |
Note: The available data indicates that while this compound exhibits cytotoxic effects on lung cancer cell lines, it also affects non-cancerous lung cells, suggesting a lack of selective cytotoxicity.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, Calu-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (lyophilized powder)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent, if applicable) and an untreated control (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of MTT solvent to each well.
-
Cover the plate and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in this compound-treated lung cancer cells via flow cytometry.
Materials:
-
Lung cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of lung cancer cells.
Materials:
-
Lung cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
-
Create the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
-
Treatment and Imaging:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of this compound (determined from the viability assay).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of lung cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium with FBS (as a chemoattractant)
Procedure:
-
Prepare Transwell Inserts:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend lung cancer cells in serum-free medium containing a sub-lethal concentration of this compound.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Add complete medium with FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and other relevant signaling pathways in response to this compound treatment.
Materials:
-
Lung cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vitro assessment of this compound efficacy.
Caption: Experimental workflow for in vivo assessment of this compound efficacy.
Caption: Putative signaling pathway of this compound-induced apoptosis in lung cancer cells.
References
Application Notes and Protocol for Testing Bombinin H2 Hemolytic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the hemolytic activity of the antimicrobial peptide Bombinin H2. Understanding the hemolytic potential of peptides is a critical step in preclinical development to evaluate their safety profile for potential therapeutic applications.
Introduction
This compound is a member of the bombinin H family of antimicrobial peptides, which are known for their hydrophobic and hemolytic properties.[1] These peptides are typically found in the skin secretions of amphibians of the Bombina genus.[1] While effective against various pathogens, their propensity to lyse red blood cells (erythrocytes) is a significant safety concern that must be quantified. This protocol outlines the materials and methodology for determining the concentration of this compound that causes 50% hemolysis (HC50), a key indicator of its cytotoxic potential. The mechanism of action for the hemolytic activity of many antimicrobial peptides, including likely that of this compound, involves the disruption and permeabilization of the cell membrane, leading to the formation of pores and subsequent cell lysis.[2]
Data Presentation
| Peptide Name | Organism | Hemolytic Activity | HC50 (µM) | Reference |
| Bombinin H4 | Bombina variegata | Low at 6.25 µM (0.061%) | Not specified | [3] |
| Bombinin-H2L | Bombina variegata | High | Not specified | [4] |
| BHL-bombinin | Bombina orientalis | Mild | >512 | [5][6] |
| Bombinin HL | Bombina orientalis | Mild | >512 | [5][6] |
| Bombinin HD | Bombina orientalis | Mild | >512 | [5][6] |
Experimental Protocols
This protocol is adapted from standard hemolytic assay procedures for antimicrobial peptides.
Materials:
-
This compound peptide (synthetic or purified)
-
Human red blood cells (hRBCs) from a healthy donor (with appropriate ethical approval and consent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile, pyrogen-free 96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 540 nm
-
Centrifuge
Protocol for Hemolytic Activity Assay:
-
Preparation of Erythrocyte Suspension: a. Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C. c. Aspirate and discard the supernatant (plasma and buffy coat). d. Wash the erythrocyte pellet by resuspending in 5 volumes of cold PBS and centrifuging at 1,000 x g for 5 minutes at 4°C. Repeat this washing step three times. e. After the final wash, resuspend the erythrocyte pellet in PBS to a final concentration of 2% (v/v).
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in PBS. b. Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations for testing (e.g., from 1 µM to 200 µM).
-
Hemolysis Assay: a. In a 96-well microtiter plate, add 100 µL of the 2% erythrocyte suspension to each well. b. Add 100 µL of the different this compound dilutions to the respective wells. c. For the negative control (0% hemolysis), add 100 µL of PBS to wells containing the erythrocyte suspension. d. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to wells containing the erythrocyte suspension. e. Incubate the plate at 37°C for 1 hour.
-
Measurement of Hemolysis: a. After incubation, centrifuge the microtiter plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes. b. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.
-
Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Determination of HC50: a. Plot the percentage of hemolysis as a function of the this compound concentration. b. The HC50 value is the concentration of this compound that causes 50% hemolysis. This can be determined from the dose-response curve.
Visualizations
Caption: Experimental workflow for determining the hemolytic activity of this compound.
Caption: Generalized mechanism of peptide-induced hemolysis via pore formation.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Determining the Secondary Structure of the Antimicrobial Peptide Bombinin H2 using Circular Dichroism
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bombinin H2 is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1] These peptides are a crucial component of the innate immune system of the toad, providing a first line of defense against a broad spectrum of pathogens. Like many AMPs, the biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly its secondary structure, which can be influenced by its surrounding environment. In aqueous solution, many AMPs are unstructured, but upon encountering a bacterial membrane, they often adopt a more ordered conformation, such as an α-helix. This structural transition is critical for their mechanism of action, which frequently involves membrane disruption.
Circular dichroism (CD) spectroscopy is a powerful and rapid analytical technique for investigating the secondary structure of peptides and proteins in solution.[2][3][4][5] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature for different secondary structural elements:
-
α-helical structures exhibit two negative bands near 208 nm and 222 nm and a strong positive band around 192 nm.
-
β-sheet structures show a negative band around 217 nm and a positive band near 195 nm.
-
Random coil or unordered structures are characterized by a single negative band near 198 nm.
By analyzing the CD spectrum of this compound in different solvent environments that mimic aqueous and membrane-like conditions, we can gain valuable insights into its conformational changes, which are essential for understanding its antimicrobial function. This application note provides a detailed protocol for determining the secondary structure of this compound using CD spectroscopy and presents the expected results in various solvent systems.
Data Presentation
| Solvent Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Phosphate Buffer (pH 7.4) | Low | Low | High |
| 50% (v/v) TFE in Buffer | High | Low | Low |
| 30 mM SDS Micelles in Buffer | High | Low | Low |
Note: This table is a representative example. Actual percentages would be determined experimentally.
Experimental Protocols
This section details the methodologies for preparing the samples and acquiring and analyzing the CD data for this compound.
Materials and Reagents
-
This compound peptide (synthetic, >95% purity)
-
Sodium dodecyl sulfate (SDS)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ultrapure water (Milli-Q or equivalent)
-
Nitrogen gas (high purity)
Equipment
-
Circular dichroism spectropolarimeter
-
Quartz cuvette (1 mm path length)
-
pH meter
-
Analytical balance
-
Micropipettes
Protocol 1: Sample Preparation
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water. To ensure accurate concentration, perform a quantitative amino acid analysis or use the molar extinction coefficient if the peptide contains tryptophan or tyrosine residues.
-
Phosphate Buffer (10 mM, pH 7.4): Prepare a 10 mM sodium phosphate buffer by mixing appropriate volumes of 1 M NaH₂PO₄ and 1 M Na₂HPO₄ solutions and adjusting the pH to 7.4.
-
TFE Solution (50% v/v): Prepare a 50% (v/v) TFE solution by mixing equal volumes of TFE and the 10 mM phosphate buffer.
-
SDS Micelle Solution (30 mM): Prepare a 30 mM SDS solution in the 10 mM phosphate buffer. This concentration is well above the critical micelle concentration (CMC) of SDS.
-
Final Peptide Samples: For CD analysis, prepare the following samples to a final peptide concentration of 0.1 mg/mL (or an appropriate concentration that keeps the absorbance below 1.5):
-
Aqueous Environment: Dilute the this compound stock solution in 10 mM phosphate buffer.
-
Helix-Inducing Environment: Dilute the this compound stock solution in the 50% TFE solution.
-
Membrane-Mimetic Environment: Dilute the this compound stock solution in the 30 mM SDS micelle solution.
-
Blanks: Prepare corresponding blank solutions for each condition without the peptide.
-
Protocol 2: Circular Dichroism Data Acquisition
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow (at least 30 minutes before use to purge the optical path).
-
Set the measurement parameters:
-
Wavelength range: 190 nm to 250 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
Temperature: 25 °C
-
-
-
Blank Measurement:
-
Fill the 1 mm quartz cuvette with the appropriate blank solution (phosphate buffer, 50% TFE, or 30 mM SDS).
-
Place the cuvette in the sample holder and record the baseline spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the corresponding peptide sample solution.
-
Fill the cuvette with the peptide sample and ensure there are no air bubbles.
-
Record the CD spectrum.
-
-
Data Processing:
-
Subtract the corresponding blank spectrum from the sample spectrum.
-
Average the accumulated scans.
-
Smooth the final spectrum using a Savitzky-Golay filter if necessary.
-
Convert the data from ellipticity (millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹) using the following equation: [θ] = (mdeg × MRW) / (c × l × 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
Protocol 3: Secondary Structure Analysis
-
Deconvolution: Use a validated deconvolution software or web server (e.g., DichroWeb, CDPro, or BeStSel) to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD spectra.[6][7]
-
Data Interpretation: Compare the secondary structure content of this compound in the different solvent environments to understand its conformational changes upon moving from an aqueous to a membrane-mimetic environment.
Mandatory Visualizations
Caption: Experimental workflow for this compound secondary structure analysis.
Signaling Pathways and Logical Relationships
While this compound does not directly participate in intracellular signaling pathways in the traditional sense, its mechanism of action is dependent on a logical sequence of events involving conformational changes upon membrane interaction.
Caption: Logical steps in this compound's antimicrobial action.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesizing Bombinin H2 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of the antimicrobial peptide Bombinin H2. The protocols outlined below are intended for research purposes and should be conducted by trained personnel in a laboratory setting.
Introduction to this compound
This compound is a cationic antimicrobial peptide with the amino acid sequence IIGPVLGLVGSALGGLLKKI-NH2 .[1] Originally isolated from the skin secretions of the European fire-bellied toad (Bombina variegata), it belongs to the bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties.[2][3] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[6]
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | IIGPVLGLVGSALGGLLKKI |
| Molecular Formula | C98H177N23O21 |
| Molecular Weight | 2054.65 g/mol |
| Net Charge at pH 7 | +2 |
| Hydrophobicity (GRAVY) | 1.355 |
Biological Activity of this compound
The following tables summarize the reported biological activities of chemically synthesized this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µM) | Reference |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 12.5 | [5] |
| Staphylococcus aureus Cowan I | Gram-positive | 12.5 | [5] |
| Staphylococcus epidermidis 1457 | Gram-positive | >100 | [1] |
| Staphylococcus epidermidis 5179-R1 | Gram-positive | >100 | [1] |
| Escherichia coli ATCC 25922 | Gram-negative | 50 | [5] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 100 | [5] |
Table 2: Hemolytic and Cytotoxic Activity of this compound.
| Assay | Cell Line | Activity Metric | Value (µM) | Reference |
| Hemolytic Activity | Human Red Blood Cells | HC50 | ~150 | [3] |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50 | 12.5 - 50 | [1] |
| Cytotoxicity | Calu-3 (Human Lung Carcinoma) | IC50 | 50 - 100 | [1] |
| Cytotoxicity | Beas-2B (Normal Human Bronchial Epithelial) | IC50 | 12.5 - 100 | [1] |
Experimental Protocols
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
Workflow for this compound Synthesis:
Figure 1. Workflow for the solid-phase synthesis of this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Isoleucine) to the N-terminus (Isoleucine).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A shallow gradient (e.g., 20-60% acetonitrile over 40 minutes) is recommended for good separation of hydrophobic peptides.[7][8]
-
Collect fractions and analyze by mass spectrometry to identify those containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Sample Preparation for MALDI-TOF:
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on the broth microdilution method.
Workflow for MIC Assay:
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Hemolytic Assay
This protocol assesses the lytic activity of this compound against red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
Sterile 96-well plates
Protocol:
-
Prepare RBC Suspension:
-
Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes).
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation:
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Measure Hemolysis:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculate Percent Hemolysis:
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell lines (e.g., A549, Beas-2B)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Sterile 96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions.
-
Include a vehicle control (medium without peptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measure Absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Calculate Cell Viability:
Mechanism of Action: Membrane Disruption
This compound, like many other antimicrobial peptides, is thought to exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. Several models have been proposed to describe this process, including the barrel-stave, toroidal pore, and carpet models.[6][19][20][21] The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.[22][23][24]
Proposed Mechanism of this compound Action:
Figure 3. A simplified model of the membrane-disrupting mechanism of this compound.
Conclusion
This document provides a detailed guide for the synthesis and evaluation of the antimicrobial peptide this compound. The provided protocols for solid-phase peptide synthesis, purification, characterization, and biological assays will enable researchers to produce and assess this peptide for a variety of research applications. The compiled data on its biological activity serves as a valuable reference for further studies in the development of new antimicrobial agents.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Antimicrobial Peptide Revealed by Simulations: Translocation, Pore Formation, Membrane Corrugation and Euler Buckling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. Virtual Labs [pe-iitb.vlabs.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bombesin analogue-mediated delivery preferentially enhances the cytotoxicity of a mitochondria-disrupting peptide in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 19. mdpi.com [mdpi.com]
- 20. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Bombinin H2 in Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the application of the antimicrobial peptide (AMP) Bombinin H2 and its analogues in the study of bacterial biofilm disruption. Bombinins are a family of antimicrobial peptides isolated from the skin secretions of Bombina species (fire-bellied toads)[1][2][3]. These peptides, particularly this compound and its derivatives, have garnered interest for their potential to combat antibiotic-resistant bacteria and disrupt biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate[4][5].
The primary mechanism of action for Bombinin H peptides involves the disruption of bacterial cell membrane integrity[1][4]. This membrane-targeting action is a promising strategy for overcoming conventional antibiotic resistance mechanisms[4]. Analogues of this compound have been designed to enhance their efficacy and specificity, particularly against clinically relevant, drug-resistant strains like Staphylococcus aureus[4].
Quantitative Data Summary
The following tables summarize the antimicrobial and anti-biofilm activities of Bombinin H peptides and their analogues. Data is compiled from various studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H Analogue BHL-bombinin
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | NCTC 10788 | 8 |
| Escherichia coli | NCTC 10418 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Candida albicans | NCPF 1467 | 64 |
| MRSA | NCTC 12493 | 16 |
Data sourced from a study on novel bombinin peptides from Bombina orientalis. The study reported that Bombinin H on its own only had a mild bacteriostatic effect on S. aureus.[6][7]
Table 2: Synergistic Activity (Fractional Inhibitory Concentration Index - FICI)
The FICI indicates the nature of the interaction between two antimicrobial agents. FICI ≤ 0.5 indicates synergy.
| Peptide Combination | Target Organism | FICI |
| BHL-bombinin + Bombinin HL | S. aureus | 0.375 |
| BHL-bombinin + Bombinin HD | S. aureus | 0.375 |
| Bombinin H + Ampicillin | S. aureus | 0.75 (Additive) |
These results show a synergistic effect between different bombinin peptides and an additive effect with conventional antibiotics.[6][7]
Key Experimental Protocols
Detailed methodologies for essential experiments in the study of this compound-mediated biofilm disruption are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits bacterial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase, diluted to ~1 x 10^5 CFU/mL
-
This compound peptide solution of known concentration
-
Plate reader for measuring optical density (OD) at 600 nm
Methodology:
-
Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
Inoculate each well (except for a sterility control) with 50 µL of the prepared bacterial suspension.
-
Include a positive control for bacterial growth (no peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the OD at 600 nm. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the concentration of a peptide required to eradicate a pre-formed biofilm.[6]
Materials:
-
MBEC assay plate (e.g., Calgary Biofilm Device) with pegs on the lid
-
Bacterial culture (~1 x 10^7 CFU/mL) in appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound peptide solution
-
Sterile saline or PBS
-
Sonicator
-
Plating media (e.g., Tryptic Soy Agar)
Methodology:
-
Biofilm Formation: Inoculate the wells of the MBEC plate with the bacterial culture and place the peg lid onto the plate. Incubate at 37°C for 24-48 hours on a rocker or shaker to allow biofilm formation on the pegs.[6]
-
Peptide Treatment: Gently rinse the peg lid in sterile saline to remove planktonic bacteria. Place the peg lid into a new 96-well plate containing serial dilutions of this compound in fresh growth medium.
-
Incubate the treatment plate at 37°C for 24 hours.
-
Viability Assessment: After treatment, rinse the pegs again in saline. Place the peg lid into a new plate containing sterile recovery medium.
-
Dislodge the remaining viable bacteria from the pegs by sonication for 5-10 minutes.
-
Perform serial dilutions of the resulting bacterial suspension and plate onto agar plates to determine the number of viable cells (CFU/mL).
-
The MBEC is the lowest concentration of the peptide that results in no viable bacteria recovered from the peg.
Protocol 3: Biofilm Mass Quantification using Crystal Violet (CV) Staining
This method quantifies the total biofilm biomass attached to a surface.[8]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader for measuring absorbance at ~570 nm
Methodology:
-
Biofilm Growth: Grow biofilms in the 96-well plate by inoculating wells with bacterial culture and incubating for 24-72 hours at 37°C.
-
Peptide Treatment: Remove the planktonic bacteria and treat the established biofilms with various concentrations of this compound for a specified time (e.g., 1-24 hours).[9]
-
Staining: Gently wash the wells with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Measure the absorbance at ~570 nm. A reduction in absorbance compared to the untreated control indicates biofilm disruption.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental processes related to this compound.
Caption: Mechanism of this compound-mediated biofilm disruption.
Caption: Experimental workflow for assessing biofilm disruption.
Caption: Logic for designing potent this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimisation of Novel Bombinin-Derived Peptides from Bombina variegata against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition and Eradication of Pseudomonas aeruginosa Biofilms by Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bombinin H2 peptide aggregation issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing aggregation issues encountered when working with Bombinin H2 peptide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound peptide solution is a strong indication of aggregation. This compound is a hydrophobic peptide, and its self-association in aqueous solutions is primarily driven by the hydrophobic effect, where the peptide molecules clump together to minimize their contact with water.[1] This process can be influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the buffer.
Q2: What are the main factors that influence this compound peptide aggregation?
A2: The primary factors influencing the aggregation of this compound and other hydrophobic peptides include:
-
pH and Net Charge: The solubility of peptides is generally lowest near their isoelectric point (pI), where the net charge is zero. Modifying the pH to be at least one unit away from the pI can increase solubility and reduce aggregation by increasing electrostatic repulsion between peptide molecules.[3]
-
Temperature: Temperature can have varied effects on peptide aggregation. While higher temperatures can sometimes increase solubility, they can also accelerate aggregation kinetics for some peptides.[4] For hydrophobic peptides like this compound, temperature effects should be empirically determined.
-
Ionic Strength: The salt concentration of the buffer can influence aggregation. Salts can either shield charges and promote aggregation or stabilize the peptide structure in solution. The specific effect depends on the salt and the peptide.[5][6]
-
Buffer Composition: The choice of buffer and the presence of excipients can significantly impact peptide stability.
Q3: How should I properly store my lyophilized this compound peptide and its solutions to minimize aggregation?
A3:
-
Lyophilized Peptide: Store lyophilized this compound peptide at -20°C or colder in a desiccator.[7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can compromise peptide stability.
-
Peptide Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation.
Q4: Are there any recommended solvents for dissolving this compound peptide?
A4: Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers can be challenging. A common strategy is to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) and then slowly add this stock solution to the desired aqueous buffer with gentle vortexing.[8][9] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guides
Problem: this compound peptide is difficult to dissolve.
Logical Troubleshooting Workflow
This workflow guides users through a step-by-step process to address solubility issues with this compound peptide.
Caption: Troubleshooting workflow for dissolving this compound peptide.
Problem: My dissolved this compound peptide solution becomes cloudy over time.
This indicates that the peptide is aggregating after dissolution. Here are steps to mitigate this issue:
-
Lower the Concentration: Work with the lowest peptide concentration feasible for your experiment.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point of this compound.
-
Additives: Consider the inclusion of stabilizing excipients. For example, arginine has been shown to increase the solubility of some peptides.[3] Non-ionic detergents in low concentrations can also help to prevent hydrophobic aggregation.
-
-
Work at a Lower Temperature: Perform your experiments on ice or at a refrigerated temperature to slow down the aggregation kinetics, if compatible with your assay.
-
Prepare Fresh Solutions: The most reliable way to avoid issues with aggregation over time is to prepare the peptide solution immediately before use.
Quantitative Data on Factors Influencing Aggregation
While specific quantitative data for this compound peptide aggregation is limited in publicly available literature, the following tables provide general guidance based on studies of other hydrophobic and antimicrobial peptides. These values should be considered as starting points for experimental optimization.
Table 1: General Effect of Physicochemical Parameters on Hydrophobic Peptide Aggregation
| Parameter | General Trend for Hydrophobic Peptides | Recommended Starting Conditions for this compound |
| Peptide Concentration | Higher concentration increases aggregation. | Start with low micromolar concentrations (e.g., 1-10 µM) and increase only if necessary. |
| pH | Aggregation is often maximal near the isoelectric point (pI). | Maintain a buffer pH at least 1-2 units away from the predicted pI of this compound. |
| Temperature | Increased temperature can accelerate aggregation kinetics. | Prepare and handle solutions at 4°C. Conduct experiments at the lowest feasible temperature. |
| Ionic Strength (e.g., NaCl) | Can either increase or decrease aggregation depending on the peptide and salt concentration.[5][6] | Start with a low to moderate ionic strength buffer (e.g., 50-150 mM NaCl) and optimize. |
Table 2: Common Solvents and Additives to Mitigate Peptide Aggregation
| Solvent/Additive | Typical Concentration | Mechanism of Action & Considerations |
| DMSO (Dimethyl sulfoxide) | <10% (v/v) for stock, much lower in final solution | Disrupts hydrophobic interactions. Ensure compatibility with the assay, as it can be toxic to cells at higher concentrations.[8] |
| HFIP (Hexafluoroisopropanol) | Used for initial solubilization, then evaporated or diluted | A strong solvent for breaking up pre-existing aggregates. |
| Arginine | 50-100 mM | Can increase peptide solubility and stability.[3] |
| Guanidine HCl / Urea | 6-8 M for solubilization, then diluted | Potent chaotropic agents that disrupt hydrogen bonds and hydrophobic interactions. Generally not compatible with biological assays. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Can help solubilize hydrophobic peptides by forming micelles. Check for interference with the assay. |
Experimental Protocols
Protocol 1: Characterizing this compound Aggregation
This workflow outlines the key experiments to characterize the aggregation state of your this compound peptide solution.
Caption: Experimental workflow for characterizing peptide aggregation.
Detailed Methodologies:
-
Dynamic Light Scattering (DLS):
-
Prepare this compound peptide solutions at various concentrations in your buffer of interest.
-
Filter the solutions through a 0.22 µm syringe filter to remove dust and large contaminants.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire data, typically for multiple runs, to determine the hydrodynamic radius and polydispersity index (PDI). An increase in the average particle size or a high PDI suggests the presence of aggregates.
-
-
Thioflavin T (ThT) Assay:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
In a 96-well black plate, mix your this compound peptide solution with the ThT stock to a final ThT concentration of approximately 20-25 µM.
-
Include a control well with buffer and ThT only.
-
Incubate the plate, with or without shaking, at a desired temperature.
-
Measure the fluorescence intensity at regular time intervals using a plate reader with excitation around 440-450 nm and emission around 480-490 nm. An increase in fluorescence over time indicates the formation of amyloid-like fibrils.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Prepare this compound peptide solutions in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
A spectrum with a minimum around 218 nm is indicative of β-sheet structures, which are common in peptide aggregates. In contrast, a random coil conformation will show a minimum around 198 nm.
-
This technical support center provides a foundational guide for addressing aggregation issues with this compound peptide. Due to the peptide-specific nature of aggregation, empirical testing and optimization of the conditions outlined above are crucial for success in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide EAK16-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lifetein.com [lifetein.com]
- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
improving Bombinin H2 solubility for experiments
Welcome to the technical support center for Bombinin H2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this antimicrobial peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Troubleshooting Guide
This compound, a mildly cationic antimicrobial peptide, can present solubility and stability challenges. This guide addresses the most common issues.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or incomplete dissolution of lyophilized peptide | - Hydrophobicity: this compound has a significant number of hydrophobic residues, leading to low aqueous solubility.[1][2] - Aggregation: The peptide has a strong tendency to self-aggregate in aqueous solutions due to hydrophobic interactions.[1][2] - Incorrect solvent: Using a purely aqueous solvent may not be sufficient to overcome the hydrophobic nature of the peptide. | - Use of Co-solvents: Initially dissolve this compound in a small amount of an organic solvent such as sterile 20% ethanol or dimethyl sulfoxide (DMSO) before adding the aqueous buffer.[3] For hydrophobic peptides, DMSO is a common choice.[4] - pH Adjustment: Since this compound is a cationic peptide, solubility can sometimes be improved by dissolving it in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your experimental buffer. - Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution. |
| Precipitation of the peptide during experiment | - Change in solvent conditions: Diluting a stock solution prepared in an organic solvent into a purely aqueous buffer can cause the peptide to precipitate out. - High peptide concentration: Exceeding the solubility limit of this compound in the final experimental medium. - Salt concentration: High salt concentrations in the buffer can sometimes decrease the solubility of peptides. | - Gradual Dilution: Add the aqueous buffer to the peptide stock solution slowly while gently vortexing. - Optimize Final Concentration: Determine the optimal final concentration of the organic solvent in your experiment. For example, some studies have used a final concentration of 1% solvent (20% ethanol) in the experimental well.[3] Always perform a solubility test at the final concentration before proceeding with the full experiment. - Test Different Buffers: If precipitation persists, test the solubility of this compound in different buffer systems. |
| Loss of peptide activity | - Improper storage: Repeated freeze-thaw cycles can degrade the peptide. Adsorption to storage vials can also lead to a decrease in the effective concentration. - Denaturation: Vigorous vortexing or shaking can denature the peptide. | - Proper Aliquoting and Storage: After reconstitution, aliquot the this compound solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.[5][6] Avoid repeated freeze-thaw cycles.[5] - Gentle Mixing: Mix by gentle swirling or inversion rather than vigorous vortexing.[5] |
| Inconsistent experimental results | - Inaccurate peptide concentration: This can be due to incomplete dissolution or adsorption to surfaces. - Peptide aggregation: Aggregated peptides may have altered biological activity. | - Ensure Complete Dissolution: Before use, visually inspect the solution to ensure there are no particulates. Centrifuge the vial briefly to collect all the reconstituted solution.[5][6] - Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions of this compound for your experiments. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: For best results, follow these steps:
-
Briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[5][6]
-
Allow the vial and your chosen solvent to equilibrate to room temperature.[5]
-
To counteract its hydrophobic nature, we recommend first dissolving the peptide in a minimal amount of a sterile organic solvent like 20% ethanol or DMSO.
-
Slowly add your desired aqueous buffer (e.g., PBS or Tris buffer) to the peptide solution while gently mixing to reach the final desired concentration.
-
Avoid vigorous shaking to prevent denaturation.[5]
Q2: What is a recommended solvent for this compound?
A2: Based on experimental literature, a stock solution of this compound can be prepared in 20% ethanol.[3] For highly hydrophobic peptides, DMSO is also a common choice for initial solubilization.[4] It is crucial to ensure the final concentration of the organic solvent in your experimental setup is compatible with your cells or assay system.
Q3: What concentrations of this compound are typically used in experiments?
A3: The effective concentration of this compound is application-dependent. For antimicrobial susceptibility testing, concentrations have been reported to range from 3.125 µM to 50 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How can I prevent this compound from aggregating?
A4: this compound has a natural tendency to aggregate in aqueous solutions.[1][2] To minimize this:
-
Prepare stock solutions in a co-solvent system (e.g., water with 20% ethanol or a small amount of DMSO).
-
Store aliquots at low temperatures (-20°C or -80°C) to reduce molecular motion.
-
For experiments, use freshly diluted solutions and avoid prolonged storage at room temperature.
Q5: How should I store this compound solutions?
A5: For long-term storage, it is best to store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Experimental Protocols
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from methodologies used for antimicrobial peptide susceptibility testing.[3][7]
1. Preparation of this compound Stock Solution:
-
Reconstitution: Reconstitute lyophilized this compound by first dissolving it in a small volume of sterile 20% ethanol to create a high-concentration stock solution (e.g., 1 mM). Ensure complete dissolution by gentle swirling.
-
Storage: Aliquot the stock solution and store at -80°C.
2. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in MHB. The final volume in each well should be 50 µL. The peptide concentrations could range, for example, from 50 µM down to 3.125 µM.[3]
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: 100 µL of bacterial inoculum in MHB without the peptide.
-
Negative Control: 100 µL of sterile MHB.
-
Solvent Control: The highest concentration of the solvent (e.g., 1% of 20% ethanol) used in the peptide dilutions in MHB with the bacterial inoculum to ensure it does not affect bacterial growth.[3]
-
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by measuring the optical density at 600 nm (OD600) or by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Caption: Decision tree for troubleshooting common this compound experimental issues.
References
- 1. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cusabio.com [cusabio.com]
- 7. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bombinin H2 Peptide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bombinin H2 peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Solid-Phase Peptide Synthesis (SPPS) of this compound resulted in a low yield. What are the common causes and solutions?
A1: Low yield in this compound synthesis is a frequent challenge, often stemming from its hydrophobic nature and tendency to aggregate.[1][2] Here are the primary causes and troubleshooting steps:
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, hindering reagent access for both deprotection and coupling steps.[3] This is a major issue for hydrophobic peptides like this compound.[1][2]
-
Solution:
-
Chaotropic Salts: Add chaotropic salts like NaClO4 or KSCN to the reaction mixture to disrupt hydrogen bonds causing aggregation.[3]
-
High-Temperature Synthesis: Performing the coupling reactions at an elevated temperature can help disrupt secondary structures.[3]
-
Solvent Choice: Switch to more effective solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the synthesis solvent.[3]
-
Microwave Synthesis: Microwave-assisted SPPS can significantly improve reaction times and help overcome aggregation.[4]
-
-
-
Incomplete Fmoc Deprotection: Aggregation can prevent the deprotection reagent (e.g., piperidine) from reaching the N-terminus of the peptide.
-
Solution:
-
Increase Deprotection Time: Extend the deprotection reaction time and perform it twice.
-
Stronger Base: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution for difficult sequences.[3]
-
-
-
Poor Coupling Efficiency: Steric hindrance and aggregation can lead to incomplete coupling of the incoming amino acid.
-
Solution:
-
Extended Coupling Times: Double the coupling time and perform a double coupling for problematic residues.
-
Choice of Coupling Reagents: Use highly efficient coupling reagents like HBTU/HOBt or HATU.[4]
-
Monitor the Reaction: Use a colorimetric test (like the Kaiser test) to ensure the completion of the coupling step.[5]
-
-
Q2: I'm observing multiple peaks during the HPLC purification of my crude this compound peptide. How can I identify the correct peak and improve purity?
A2: The presence of multiple peaks is common and can be due to deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), or side-product formation.
-
Peak Identification:
-
Mass Spectrometry (MS): The most reliable method is to collect each major peak and analyze it by MALDI-TOF or ESI-MS. The correct peak will have the calculated molecular weight of the this compound peptide.[4]
-
-
Improving Purity:
-
Optimize HPLC Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) will provide better resolution between the desired peptide and impurities.[6]
-
Solvent System: Ensure that 0.1% trifluoroacetic acid (TFA) is present in both aqueous and organic solvents to improve peak shape.[7]
-
Column Choice: A C18 reversed-phase column is typically used for peptide purification. Ensure the column is not overloaded.[8][9]
-
Q3: My this compound peptide is difficult to dissolve after lyophilization. What is the best way to handle it?
A3: The hydrophobic nature of this compound can lead to poor solubility in aqueous buffers after purification and lyophilization.[1]
-
Recommended Solubilization Protocol:
-
First, try to dissolve the peptide in a small amount of an organic solvent in which it is soluble, such as acetonitrile, isopropanol, or DMSO.
-
Once dissolved, slowly add the aqueous buffer of your choice to the peptide solution while vortexing.
-
If the peptide precipitates, you may need to use a higher concentration of the organic solvent or add a denaturant like guanidine hydrochloride or urea.
-
Q4: Can the presence of a D-amino acid in some Bombinin H peptides affect synthesis?
A4: Yes, some Bombinin H peptides, like Bombinin H4, contain a D-allo-isoleucine at position 2 instead of the L-isoleucine found in this compound.[1][10] While this doesn't fundamentally change the SPPS chemistry, it's a critical detail.
-
Consideration: You must use the correct stereoisomer of the amino acid during synthesis. Using L-isoleucine when D-allo-isoleucine is required will result in a diastereomer of the target peptide, which will have different properties.[11]
Quantitative Data Summary
The following table summarizes typical recovery and purity data for solid-phase synthesis of peptides similar to this compound. Actual results can vary based on the specific sequence and synthesis conditions.
| Parameter | Typical Range | Notes |
| Overall Recovery (after cleavage) | 13-32% | Calculated based on the initial loading of the first amino acid.[12] |
| Crude Purity (by HPLC) | 50-80% | Highly sequence-dependent; can be lower for aggregating peptides. |
| Final Purity (after HPLC) | >95% | Achievable with optimized purification protocols.[12] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general manual procedure for Fmoc-based SPPS.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain yellow/colorless) indicates a complete reaction.[5]
-
Repeat: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[4]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for purifying the crude this compound peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. Filter the sample through a 0.45 µm filter before injection.[14]
-
Buffer Preparation:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Filter both buffers before use.[7]
-
-
Chromatography:
-
Equilibrate a semi-preparative C18 column with 95% Buffer A and 5% Buffer B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Buffer B over 60 minutes, at a flow rate of 4 mL/min. The optimal gradient may need to be determined empirically.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the pure this compound peptide. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting guide for low-yield this compound synthesis.
References
- 1. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Purification and Identification of Antimicrobial Peptides Produced by Thermophilic Bacteria Isolated from Hot Springs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Folding propensity and biological activity of peptides: the effect of a single stereochemical isomerization on the conformational properties of bombinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bombinin H2 Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental conditions for the antimicrobial peptide Bombinin H2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the successful application of this compound in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, providing direct answers and solutions.
Question: My this compound peptide shows lower than expected antimicrobial activity. What are the possible reasons?
Answer: Several factors can contribute to reduced this compound activity. Consider the following:
-
Suboptimal Buffer Conditions: The activity of this compound is highly dependent on the pH and ionic strength of the buffer. Ensure your buffer conditions are optimized for your specific bacterial strain.
-
Peptide Aggregation: this compound has a tendency to self-aggregate in aqueous solutions, which can reduce its effective concentration.[1][2] It is recommended to prepare fresh solutions and consider the use of low-binding labware.
-
Improper Storage: Ensure the peptide is stored according to the manufacturer's instructions, typically lyophilized at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Bacterial Strain Variability: Different bacterial strains can exhibit varying susceptibility to this compound.
Question: I am observing high hemolytic activity in my experiments. How can I minimize it?
Answer: this compound is known to have hemolytic properties.[3] To minimize this, consider the following:
-
Optimize Peptide Concentration: Use the lowest effective concentration of this compound that still exhibits the desired antimicrobial activity.
-
Buffer Composition: The ionic strength of the buffer can influence hemolytic activity. Experiment with different salt concentrations to find a balance between antimicrobial activity and hemolysis.
Question: What is the optimal pH for this compound activity?
Answer: The optimal pH for this compound activity can vary depending on the target microorganism. While many experiments are conducted at a physiological pH of around 7.4, the activity of some antimicrobial peptides against Gram-negative bacteria increases in more acidic conditions, while activity against some Gram-positive bacteria is enhanced in more alkaline environments. It is recommended to perform a pH titration experiment (e.g., from pH 5.5 to 8.5) to determine the optimal pH for your specific application.
Question: How does ionic strength affect this compound activity?
Answer: The ionic strength of the buffer is a critical parameter. Higher salt concentrations can sometimes inhibit the activity of antimicrobial peptides by interfering with their initial electrostatic interaction with the bacterial membrane. However, for this compound, studies have shown that its bactericidal activity against Staphylococcus aureus is higher in Phosphate-Buffered Saline (PBS), which has a higher ionic strength (150 mM NaCl) compared to Mueller-Hinton Broth (MHB).[4]
Question: Is this compound stable at different temperatures?
Answer: While specific data on the thermal stability of this compound is limited, many antimicrobial peptides are relatively stable at elevated temperatures. One study on other antimicrobial peptides demonstrated that they retained significant activity even after incubation at 100°C for one hour.[5] It is advisable to test the activity of your this compound sample after exposure to relevant experimental temperatures.
Data Presentation: Optimizing Buffer Conditions
The following tables summarize the key buffer parameters that can be optimized for this compound activity. It is recommended to perform pilot experiments to determine the ideal conditions for your specific bacterial strain and application.
Table 1: Effect of Ionic Strength on this compound Bactericidal Activity against S. aureus
| Buffer | Ionic Strength (approx.) | Bactericidal Activity |
| Mueller-Hinton Broth (MHB) | ~100 mM | Lower |
| Phosphate-Buffered Saline (PBS) | ~150 mM | Higher[4] |
Table 2: General Recommendations for Optimizing pH
| Target Organism Type | Recommended pH Range for Initial Testing | Rationale |
| Gram-negative bacteria | 5.5 - 7.5 | Activity of some AMPs increases at acidic pH. |
| Gram-positive bacteria | 6.5 - 8.5 | Activity of some AMPs increases at neutral to basic pH. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile phosphate-buffered saline (PBS) or other buffers for testing different conditions
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in the desired test buffer (e.g., MHB, PBS with varying pH or salt concentrations) in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in the same test buffer to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in the test buffer (no peptide).
-
Negative Control: A well containing only the sterile test buffer.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Hemolytic Activity Assay
This protocol is used to determine the concentration of this compound that causes 50% hemolysis of red blood cells (HC50).
Materials:
-
This compound peptide
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend the pellet in fresh PBS. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Peptide Dilutions: Prepare serial dilutions of this compound in PBS in microcentrifuge tubes or a 96-well plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each peptide dilution.
-
Controls:
-
Positive Control: A sample with RBCs and 1% Triton X-100 (to induce 100% hemolysis).
-
Negative Control: A sample with RBCs and PBS only (to measure spontaneous hemolysis).
-
-
Incubation: Incubate the samples at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation of Hemolysis Percentage:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
HC50 Determination: Plot the percentage of hemolysis against the peptide concentration and determine the concentration at which 50% hemolysis occurs.
Visualizing the Mechanism of Action
This compound exerts its antimicrobial activity primarily by disrupting the bacterial cell membrane through the formation of pores. The exact structure of these pores can be described by several models, including the "barrel-stave," "toroidal," and "carpet" models.[6][7][8]
Caption: Workflow of this compound's membrane disruption mechanism.
The following diagrams illustrate the potential pore-forming models for this compound.
Caption: Putative pore formation models for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Development of Bactericidal Peptides against Multidrug-Resistant Acinetobacter baumannii with Enhanced Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Effects of Antimicrobial Peptide Revealed by Simulations: Translocation, Pore Formation, Membrane Corrugation and Euler Buckling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bombinin H2 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bombinin H2 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cationic antimicrobial peptide originally isolated from the skin secretions of the European fire-bellied toad, Bombina variegata. Its primary mechanism of action is believed to be the disruption of cell membrane integrity. Due to its amphipathic nature, it can interact with and insert into the lipid bilayer of cell membranes, leading to pore formation, increased permeability, and ultimately cell lysis. This activity is generally more pronounced against bacterial and some cancer cells, which often have a higher negative charge on their outer membranes compared to healthy mammalian cells.[1][2]
Q2: What is the amino acid sequence of this compound?
The amino acid sequence of this compound is IIGPVLGLVGSALGGLLKKI. It is characterized by a high content of glycine (25%) and hydrophobic residues.
Q3: Is this compound stable in cell culture media?
While specific studies on the half-life of this compound in cell culture media containing cells are limited, a study on the related peptide bombesin showed it was stable when incubated in RPMI-1640 and M199 media at 37°C for 60 minutes. However, the presence of cells and the proteases they may secrete into the medium can significantly impact peptide stability. Peptides are generally more susceptible to degradation in the presence of serum, which contains various proteases.
Q4: What are the common causes of this compound degradation in cell culture?
The primary causes of peptide degradation in a cell culture environment include:
-
Proteolytic Degradation: Proteases released by cells or present in serum supplements can cleave the peptide bonds of this compound.
-
Chemical Instability: Although less common for a peptide of this sequence, hydrolysis, deamidation, or oxidation can occur under certain pH and temperature conditions.
-
Adsorption: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
Troubleshooting Guide
Problem 1: Loss of this compound activity or inconsistent results.
This is a common issue that can arise from peptide degradation.
Possible Cause 1: Proteolytic Degradation
-
Suggested Solution:
-
Reduce Serum Concentration: If your experimental design allows, reduce the concentration of fetal bovine serum (FBS) or other serum supplements, as they are a major source of proteases.
-
Use Serum-Free Media: If compatible with your cell line, consider switching to a serum-free medium for the duration of the experiment.
-
Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. These cocktails typically inhibit a variety of serine, cysteine, and metalloproteases.[3] It is recommended to test different cocktails to find the most effective one for your specific cell type.
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with your cells to minimize the window for degradation.
-
Possible Cause 2: Adsorption to Labware
-
Suggested Solution:
-
Use Low-Binding Plasticware: Utilize polypropylene or other low-protein-binding tubes and plates for preparing and storing this compound solutions.
-
Include a Carrier Protein: In some applications, a small amount of a carrier protein like bovine serum albumin (BSA) can be used to coat the plasticware and reduce peptide adsorption. However, be mindful of potential interactions with your experimental setup.
-
Problem 2: High background cell death or lack of selective cytotoxicity.
Possible Cause: Hemolytic Activity of this compound
This compound is known to have hemolytic activity, meaning it can lyse red blood cells.[4] It may also show cytotoxicity towards healthy mammalian cells at higher concentrations.[5][6]
-
Suggested Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides the desired effect on your target cells while minimizing toxicity to control or non-target cells. A typical concentration range for cytotoxicity assays is between 1.5 µM and 100 µM.[5]
-
Control for Hemolysis: If working with whole blood or co-culture systems that include red blood cells, it is crucial to perform a hemolysis assay to quantify the extent of red blood cell lysis caused by this compound at your working concentration.
-
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture
This protocol provides a general workflow to determine the stability of this compound in the presence of your specific cell line.
Workflow Diagram
Caption: Workflow for determining this compound stability in cell culture.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Incubation: Once cells are attached and have reached the desired confluency, replace the medium with fresh medium (with or without serum, as per your experimental design) containing this compound at the final desired concentration.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant.
-
Sample Preparation: Immediately process the supernatant to stop any further degradation. This may involve adding a protease inhibitor cocktail, acidifying the sample, or snap-freezing.
-
Analysis: Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intact this compound remaining at each time point.
-
Data Interpretation: Plot the percentage of intact this compound over time to determine its half-life in your specific cell culture system.
Protocol 2: Cytotoxicity Assay
This protocol is adapted from a study investigating the cytotoxic effects of this compound on lung cancer cell lines.[5]
Methodology:
-
Cell Culture: Culture A549, Calu-3, or your cell line of interest in appropriate media. For example, A549 cells can be grown in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
-
Peptide Dilution: Prepare serial dilutions of this compound in phenol-free, serum-free medium to achieve final concentrations ranging from 1.5 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include untreated cells as a negative control and a cell lysis buffer as a positive control.
-
Cytotoxicity Measurement: After 24 hours of incubation, measure cell cytotoxicity using a suitable assay, such as the CellTox™ Green Cytotoxicity Assay, which measures membrane integrity.
-
Data Analysis: Read the fluorescence or absorbance according to the assay manufacturer's instructions and calculate the percentage of cell death compared to the controls.
Potential Signaling Pathways
While the primary mode of action for this compound is membrane disruption, many antimicrobial peptides can also trigger intracellular signaling cascades in mammalian cells. The following diagrams illustrate putative signaling pathways that may be activated by this compound, based on the known activities of other antimicrobial peptides and related molecules like bombesin.
1. Putative MAPK Pathway Activation
Some antimicrobial peptides can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.
Caption: Putative activation of the MAPK pathway by this compound.
2. Putative Calcium Signaling Pathway
The related peptide, bombesin, has been shown to induce the release of intracellular calcium.[7] It is plausible that this compound could trigger a similar response.
Caption: Putative this compound-induced calcium signaling pathway.
Data Summary
Table 1: Predicted Protease Cleavage Sites in this compound
Based on its amino acid sequence (IIGPVLGLVGSALGGLLKKI), potential cleavage sites for common proteases can be predicted. This table provides a theoretical guide; actual cleavage will depend on the specific proteases present in your cell culture system.
| Protease | Predicted Cleavage Site(s) | Likelihood of Cleavage |
| Trypsin | After Lysine (K) and Arginine (R) | High (cleavage after K17, K18) |
| Chymotrypsin | After Tyrosine (Y), Tryptophan (W), Phenylalanine (F), Leucine (L) | Moderate (potential cleavage after L6, L15, L16) |
| Elastase | After Alanine (A), Valine (V), Serine (S), Glycine (G) | Moderate (multiple potential sites) |
Table 2: Recommended Starting Concentrations for this compound in Cell Culture
The optimal concentration of this compound should be determined empirically for each cell line and application.
| Application | Cell Line Example | Recommended Starting Concentration Range | Reference |
| Cytotoxicity Assay | A549, Calu-3 | 1.5 µM - 100 µM | [5] |
| Antimicrobial Assay | S. epidermidis | ~100 µM | [5] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always optimize protocols and conditions for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-line screening and process development for a fusogenic oncolytic virus in small-scale suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor Cocktail [himedialabs.com]
- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Bombesin and thrombin affect discrete pools of intracellular calcium through different G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin and thrombin affect discrete pools of intracellular calcium through different G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with Bombinin H2 precipitation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Bombinin H2, with a specific focus on addressing common precipitation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a mildly cationic antimicrobial peptide with the amino acid sequence IIGPVLGLVGSALGGLLKKI-NH2.[1] Its structure is characterized by a high proportion of hydrophobic residues, making it prone to self-aggregation and precipitation in aqueous solutions.[2][3] This aggregation is primarily driven by hydrophobic interactions.[2][3]
Q2: Why is my this compound precipitating out of solution?
Precipitation of this compound is a common issue stemming from its hydrophobic nature.[3] Several factors can contribute to this:
-
Concentration: Higher peptide concentrations increase the likelihood of aggregation and precipitation.
-
pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The estimated pI of this compound is approximately 10.0, meaning it is less soluble at this pH.
-
Temperature: While moderate warming can sometimes aid dissolution, excessive heat can denature the peptide and promote aggregation.
-
Buffer Composition: The ionic strength and composition of the buffer can influence peptide solubility. High salt concentrations can sometimes lead to "salting out" and precipitation.
-
Improper Dissolution Technique: Adding aqueous buffer directly to the lyophilized peptide powder is a common cause of precipitation.
Q3: What is the best solvent to dissolve this compound?
For initial solubilization of the lyophilized powder, it is recommended to use a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[4] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically ≤ 0.5%) to avoid cellular toxicity.[5] Some studies have also utilized 20% ethanol as a solvent for this compound.[6] After initial dissolution in an organic solvent, the solution can be slowly diluted with the desired aqueous buffer.
Q4: How should I store this compound solutions?
Lyophilized this compound should be stored at -20°C or -80°C. For solutions, it is best to prepare fresh for each experiment. If storage is necessary, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | Lyophilized powder was directly dissolved in aqueous buffer. | First, dissolve the peptide in a small volume of sterile DMSO or another suitable organic solvent. Then, slowly add the aqueous buffer to the desired final concentration while vortexing gently. |
| Precipitation after dilution in aqueous buffer | The final peptide concentration is too high for the chosen buffer system. | Decrease the final working concentration of this compound. Alternatively, try a different buffer system. Consider adding a small percentage of organic solvent (e.g., 10-20% acetonitrile or ethanol) to the final solution if compatible with your assay. |
| Precipitation during storage | The peptide is aggregating over time at the storage temperature. | Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles. Store at -80°C. If precipitation is still observed, prepare fresh solutions for each experiment. |
| Precipitation when pH is adjusted | The pH of the solution is near the isoelectric point (pI) of this compound (~10.0). | Adjust the pH of your buffer to be at least 2 pH units away from the pI. For this compound, a buffer with a pH below 8.0 would be preferable to maintain a net positive charge and enhance solubility. |
| Cloudiness or visible particles in the solution | Incomplete dissolution or aggregation. | Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully collect the supernatant for your experiment. Consider sonicating the solution briefly in a water bath to aid dissolution, but be cautious of potential heating. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes its key physicochemical properties that influence its solubility.
| Property | Value / Description | Implication for Solubility |
| Amino Acid Sequence | IIGPVLGLVGSALGGLLKKI-NH2 | High content of hydrophobic residues (I, L, V, G, A, P) promotes aggregation in aqueous solutions. |
| Molecular Weight | ~1956 g/mol | - |
| Net Charge at pH 7 | +2 (from the two Lysine residues) | The positive charge helps in solubility, but the overall hydrophobicity can still dominate. |
| Estimated Isoelectric Point (pI) | ~10.0 | The peptide will have its lowest solubility around this pH. |
| Hydrophobicity | High | This is the primary driver for precipitation and aggregation.[3] |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Pre-weighing Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Gently vortex to ensure the peptide is fully dissolved.
-
Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS, Tris-HCl) to the DMSO stock solution while gently vortexing. It is crucial to add the buffer to the peptide solution and not the other way around.
-
Final Concentration: Adjust the volume to achieve your final desired working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Clarity Check & Centrifugation: Visually inspect the solution for any cloudiness or precipitate. If present, centrifuge the solution at >10,000 x g for 10 minutes and use the supernatant.
Protocol 2: General Handling for Cell-Based Assays
-
Solvent Toxicity Test: Before treating cells with this compound, perform a solvent control experiment to determine the maximum concentration of the organic solvent (e.g., DMSO) that your cells can tolerate without affecting viability. This is typically below 0.5%.
-
Preparation of Working Solution: Prepare a concentrated stock of this compound in 100% DMSO. Dilute this stock in your cell culture medium to the final working concentration immediately before adding it to the cells. The final DMSO concentration should be at or below the predetermined non-toxic level.
-
Mixing: Mix the final solution thoroughly but gently by pipetting up and down before adding it to the cell culture wells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Proposed mechanism of this compound antimicrobial action.
References
- 1. Folding propensity and biological activity of peptides: the effect of a single stereochemical isomerization on the conformational properties of bombinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Bombinin H2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the therapeutic index of the antimicrobial peptide Bombinin H2.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound analog shows potent antimicrobial activity but also exhibits high hemolysis. What is the likely cause and how can I mitigate this?
A1: High hemolytic activity is a common challenge with amphipathic, cationic antimicrobial peptides like this compound. It is often linked to excessive hydrophobicity, which promotes non-specific interactions with the zwitterionic membranes of erythrocytes, leading to lysis.[1] Bombinins H, as a group, are noted for their hemolytic properties compared to other bombinin peptides.[2][3]
Troubleshooting Steps:
-
Reduce Hydrophobicity: The primary strategy is to decrease the overall hydrophobicity of the peptide. This can be achieved by substituting hydrophobic residues (e.g., Leu, Val, Ile) with less hydrophobic or polar ones (e.g., Ala, Ser, Gly).
-
Modify Charge: Increasing the net positive charge by substituting neutral or hydrophobic residues with cationic ones (Lys, Arg) can enhance electrostatic attraction to negatively charged bacterial membranes, potentially improving selectivity over eukaryotic cells. Recently, analogs like [Arg8,15]BH2L and [Lys7,8]BH2L were developed to explore the effects of positive charge on activity and hemolysis.[4]
-
Incorporate D-amino Acids: Substituting an L-amino acid at the N-terminus with a D-amino acid, as seen in the natural diastereomer Bombinin H4 (which contains D-allo-isoleucine at position 2), can alter the peptide's activity spectrum and membrane interactions.[5][6][7] Bombinin H4 sometimes shows higher activity against Gram-negative bacteria and different activity against Gram-positive species compared to H2.[6] This modification can influence how the peptide inserts into membranes.[6]
Q2: I am observing inconsistent results in my cytotoxicity assays. What are the common pitfalls?
A2: Inconsistent cytotoxicity results can stem from several factors related to the peptide, the cells, or the assay protocol itself.
Troubleshooting Steps:
-
Peptide Purity and Handling: Ensure the peptide is of high purity (>95%) and accurately quantified. Peptides can adhere to plasticware; pre-rinsing tips and tubes with peptide-free solvent or using low-adhesion plastics can help.
-
Cell Line Health: Use cells that are healthy, within a low passage number, and free from contamination. Cell confluency at the time of treatment can significantly impact results. Standardize the seeding density and allow cells to adhere and stabilize before adding the peptide.
-
Assay Choice: The choice of cytotoxicity assay is critical. Assays like the CellTox™ Green Cytotoxicity Assay measure membrane integrity, which is directly relevant to the lytic mechanism of this compound.[8][9] Metabolic assays (e.g., MTT) measure cell viability indirectly and can sometimes be confounded by peptide-induced changes in metabolic rate.
-
Controls: Always include appropriate controls:
-
Negative Control: Cells treated with the vehicle (e.g., sterile water, PBS) used to dissolve the peptide.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to establish 100% cytotoxicity/lysis.
-
Q3: How do I calculate the Therapeutic Index (TI) for my peptide?
A3: The Therapeutic Index (TI), often referred to as the Selectivity Index (SI) in antimicrobial peptide research, is a quantitative measure of a peptide's selectivity for target pathogens over host cells. It is typically calculated as the ratio of the concentration that is toxic to host cells to the concentration that is effective against the pathogen.
Calculation Formula: TI = (Toxic Concentration) / (Efficacious Concentration)
-
Toxic Concentration: This is often the HC50 (the concentration causing 50% hemolysis of red blood cells) or the CC50/IC50 (the concentration causing 50% cytotoxicity or inhibition of proliferation of a mammalian cell line).
-
Efficacious Concentration: This is usually the Minimum Inhibitory Concentration (MIC) against a target bacterial strain.
A higher TI value indicates greater selectivity and a more promising therapeutic candidate.
Q4: What is the proposed mechanism of action for this compound, and how can understanding it help my research?
A4: this compound, like many antimicrobial peptides, is thought to act primarily by disrupting the integrity of the cell membrane.[6] The peptide is cationic and amphipathic, allowing it to preferentially bind to the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids). Upon binding, it is believed to insert into the lipid bilayer, forming pores or channels that lead to the leakage of essential ions and metabolites, ultimately causing cell death.[10]
Understanding this mechanism helps in designing more effective analogs. For instance, modifications that stabilize the peptide's α-helical structure in a membrane environment or optimize the arrangement of hydrophobic and cationic residues can enhance its pore-forming ability and antimicrobial potency.[11]
Quantitative Data Summary
The following tables summarize the antimicrobial and cytotoxic/hemolytic activities of this compound and its related analogs from published studies.
Table 1: Antimicrobial Activity (MIC) of Bombinin Peptides
| Peptide | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| This compound | E. coli ATCC 25922 | 12.5 | [6] |
| P. aeruginosa ATCC 27853 | 50 | [6] | |
| S. aureus ATCC 29213 | 6.25 | [6] | |
| S. epidermidis 5179-R1 | >50 | [8] | |
| Bombinin H4 | E. coli ATCC 25922 | 6.25 | [6] |
| P. aeruginosa ATCC 27853 | 25 | [6] |
| | S. aureus ATCC 29213 | 25 |[6] |
Table 2: Cytotoxicity and Hemolytic Activity of Bombinin Peptides
| Peptide | Cell Line / Cell Type | Assay | Concentration (μM) & Effect | Reference |
|---|---|---|---|---|
| This compound | A549 (Lung Cancer) | CellTox Green | Significant cell death at 12.5 - 50 µM | [8][12] |
| Calu-3 (Lung Cancer) | CellTox Green | Significant cell death at 50 - 100 µM | [8][12] | |
| Beas-2B (Normal Lung) | CellTox Green | Significant cell death at 12.5 - 100 µM | [8][12] | |
| Bombinin H4 | A549 (Lung Cancer) | CellTox Green | Significant cell death at 1.5 - 100 µM | [8][9] |
| Calu-3 (Lung Cancer) | CellTox Green | Significant cell death at 50 - 100 µM | [8][9] | |
| Beas-2B (Normal Lung) | CellTox Green | Significant cell death at 12.5 - 100 µM | [8][9] |
| | Human Erythrocytes | Hemolysis Assay | 0.061% hemolysis (at test conc.) |[9] |
Note: this compound was found to be non-selectively cytotoxic to the tested cancer and non-cancerous cell lines.[8][12]
Visual Guides and Workflows
Experimental Workflow for Improving Therapeutic Index
Caption: Iterative workflow for the design and evaluation of this compound analogs.
Proposed Mechanism of Action on Bacterial Membranes
Caption: Mechanism of this compound-induced bacterial cell membrane disruption.
Detailed Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is adapted from standard procedures to assess the hemolytic activity of this compound analogs against human erythrocytes.[12][13][14]
1. Materials and Reagents:
-
Fresh human red blood cells (RBCs) in an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (10% v/v solution in PBS for positive control).
-
Peptide stock solutions of known concentration.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
2. Preparation of Erythrocyte Suspension:
-
Collect fresh human blood.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.[13]
-
Carefully aspirate and discard the supernatant plasma and the buffy coat.
-
Resuspend the RBC pellet in 5 volumes of cold PBS. Centrifuge again at 1,000 x g for 10 minutes. Repeat this washing step two more times.[13]
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) erythrocyte suspension.
3. Assay Procedure:
-
Prepare serial dilutions of your peptide analogs in PBS.
-
In a 96-well plate, add 100 µL of each peptide dilution to triplicate wells.
-
For controls, add 100 µL of PBS to the negative control wells and 100 µL of 10% Triton X-100 to the positive control wells.
-
Add 100 µL of the 2% RBC suspension to all wells. The final volume is 200 µL.
-
Incubate the plate at 37°C for 1 hour.[13]
-
After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm or 570 nm to quantify hemoglobin release.[13][14]
4. Calculation of Percent Hemolysis:
-
Hemolysis (%) = [ (Abs_sample - Abs_negative) / (Abs_positive - Abs_negative) ] * 100
Protocol 2: CellTox™ Green Cytotoxicity Assay
This protocol describes the use of a fluorescent dye-based assay to measure cytotoxicity by detecting compromised membrane integrity, suitable for this compound.[8]
1. Materials and Reagents:
-
CellTox™ Green Dye (Promega or similar).
-
Mammalian cell lines of interest (e.g., A549, Beas-2B, HaCaT).[4][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phenol-free, serum-free medium (for the assay itself to reduce background fluorescence).[8]
-
Peptide stock solutions.
-
96-well clear-bottom, black-sided plates.
-
Fluorescence plate reader.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the peptide in phenol-free, serum-free medium.
-
Prepare the assay reagent by diluting the CellTox™ Green Dye in phenol-free, serum-free medium according to the manufacturer's instructions (e.g., 1:1000).[8]
-
Gently aspirate the culture medium from the cells.
-
Add 100 µL of the peptide dilutions (containing the assay dye) to the appropriate wells. Include vehicle-only wells as a negative control and a lysis agent (provided with some kits) or Triton X-100 as a positive control.
-
Incubate the plate at 37°C, 5% CO₂ for the desired time period (e.g., 24 hours).
-
Measure fluorescence using a plate reader with appropriate filters (e.g., 485 nm excitation, 520 nm emission).
3. Data Analysis:
-
Subtract the average fluorescence of the "no cell" control wells from all other wells.
-
Express cytotoxicity as a percentage relative to the positive control (100% cytotoxicity) and negative control (0% cytotoxicity).
-
Plot the percentage of cytotoxicity against the peptide concentration to determine the CC50 value.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Temporin A and this compound Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells [cronfa.swan.ac.uk]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Temporin A and this compound Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bombinin H2 Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of the antimicrobial peptide Bombinin H2 in serum. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the in vivo efficacy of this compound?
The primary challenge is its short half-life in serum due to rapid degradation by proteases. This enzymatic breakdown reduces the peptide's bioavailability and therapeutic window. Strategies to protect this compound from proteolytic degradation are crucial for its development as a therapeutic agent.
Q2: What are the most common strategies to improve the serum stability of this compound?
The three main strategies to enhance the serum stability of this compound and other antimicrobial peptides are:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide.
-
Amino Acid Substitution: Replacing specific amino acids with less susceptible ones, such as D-amino acids.
-
Nanoparticle Formulation: Encapsulating or attaching the peptide to nanoparticles.
Q3: How does PEGylation increase the serum half-life of this compound?
PEGylation increases the hydrodynamic size of this compound, which reduces renal clearance.[1][2] The PEG chains also create a protective hydrophilic shield around the peptide, sterically hindering the approach of proteolytic enzymes.[1][2]
Q4: What is the benefit of substituting L-amino acids with D-amino acids in the this compound sequence?
Proteases in serum are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[3] Substituting key amino acids with their D-isomers makes the peptide resistant to proteolytic degradation, thereby significantly increasing its stability and half-life in serum.[3][4][5]
Q5: How can nanoparticle formulation protect this compound from degradation?
Encapsulating this compound within nanoparticles or attaching it to their surface protects the peptide from enzymatic attack in the bloodstream.[6][7] This strategy can also provide controlled release of the peptide at the target site, improving its therapeutic index.[6]
Troubleshooting Guides
Issue 1: Low recovery of this compound in serum stability assays.
-
Possible Cause 1: Inefficient protein precipitation.
-
Troubleshooting: Ensure complete precipitation of serum proteins to minimize interference. Using 1% formic acid in ethanol for precipitation has been shown to improve the recovery of antimicrobial peptides from serum.
-
-
Possible Cause 2: Peptide adsorption to labware.
-
Troubleshooting: Use low-protein-binding tubes and pipette tips for all steps of the assay. Pre-rinsing pipette tips with the sample can also minimize loss.
-
-
Possible Cause 3: Suboptimal LC-MS conditions.
-
Troubleshooting: Optimize the mobile phase composition and gradient to ensure efficient separation and detection of this compound. Use of an appropriate internal standard can help normalize for variations in sample preparation and injection volume.[8]
-
Issue 2: High variability in half-life measurements between experiments.
-
Possible Cause 1: Inconsistent serum quality.
-
Troubleshooting: Use pooled human serum from a reputable commercial source to minimize lot-to-lot variability. Ensure proper storage of serum at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate quantification.
-
Troubleshooting: Generate a standard curve with known concentrations of this compound in the same matrix (e.g., serum extract from a control sample) for accurate quantification. Ensure the mass spectrometer is properly calibrated.
-
-
Possible Cause 3: Time-point handling inconsistencies.
-
Troubleshooting: Precisely control the incubation times and ensure rapid and complete termination of the enzymatic reaction at each time point, for example, by immediately adding the precipitation solution.
-
Quantitative Data
The following tables summarize representative quantitative data on the enhancement of serum stability for antimicrobial peptides using different strategies. Note that specific results for this compound may vary.
Table 1: Effect of PEGylation on the In Vitro Half-Life of an Antimicrobial Peptide (Onc72) in Mouse Serum. [1][2]
| Peptide | Modification | Average Molecular Weight of PEG (kDa) | Half-Life (t½) in Mouse Serum (hours) |
| Onc72 | None | N/A | Not specified, but degradation is balanced by release |
| 5k-prodrug | PEGylation | 5 | 8 |
| 20k-prodrug | PEGylation | 20 | 14 |
Table 2: Effect of D-Amino Acid Substitution on the Stability of an Antimicrobial Peptide (Kn2-7) in Human Serum. [8]
| Peptide | Modification | Incubation Time (hours) | Remaining Peptide (%) |
| Kn2-7 | All L-amino acids | 24 | 1.0 |
| dKn2-7 | All D-amino acids | 24 | 78.5 |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay using LC-MS
This protocol outlines a general procedure for assessing the stability of this compound in human serum.
Materials:
-
This compound (and modified versions)
-
Pooled human serum (from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution: 1% (v/v) formic acid in ethanol
-
LC-MS grade water and acetonitrile
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.
-
Incubation: a. Pre-warm human serum to 37°C. b. In a low-protein-binding tube, mix the this compound stock solution with the pre-warmed serum to a final peptide concentration of 100 µg/mL. c. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture. b. Immediately add the aliquot to a tube containing a 3-fold excess of cold precipitation solution (e.g., 150 µL of 1% formic acid in ethanol) to stop the enzymatic degradation.
-
Protein Precipitation: a. Vortex the mixture vigorously for 30 seconds. b. Incubate at -20°C for at least 2 hours to facilitate protein precipitation. c. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Sample Analysis: a. Carefully collect the supernatant containing the remaining intact peptide. b. Analyze the supernatant by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS). c. Quantify the peak area corresponding to the intact this compound at each time point.
-
Data Analysis: a. Normalize the peak area at each time point to the peak area at time zero (t=0). b. Plot the percentage of remaining peptide against time. c. Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
Visualizations
Caption: A diagram illustrating the enzymatic degradation of this compound by serum proteases.
Caption: A workflow diagram outlining the process of enhancing and evaluating this compound serum stability.
Caption: A logical troubleshooting guide for addressing low peptide recovery in serum stability assays.
References
- 1. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
Bombinin H2 vs. Bombinin H4: A Comparative Analysis of Antimicrobial Efficacy
In the landscape of antimicrobial peptide research, the bombinin family, isolated from the skin secretions of the fire-bellied toad (Bombina species), presents a compelling case study in structure-activity relationships. This guide provides a detailed comparison of the antimicrobial efficacy of two prominent members of this family, Bombinin H2 and its diastereomer, Bombinin H4. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the bioactivity of these peptides.
This compound and H4 are closely related peptides, with Bombinin H4 differing from H2 by the presence of a D-alloisoleucine at the second N-terminal position, a result of post-translational modification.[1] This subtle stereochemical difference has been shown to significantly influence their antimicrobial and hemolytic activities.[2]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of this compound and H4 has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison. The available data indicates that Bombinin H4 generally exhibits equal or greater activity against Gram-negative bacteria compared to this compound.[3]
| Microorganism | Strain | This compound MIC (µM) | Bombinin H4 MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | 12.5 | 25 |
| Staphylococcus aureus | Cowan I | 12.5 | 50 |
Note: This table represents a summary of available data and may not be exhaustive.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the antimicrobial efficacy of compounds like this compound and H4. The following is a detailed methodology for a typical broth microdilution MIC assay adapted for antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate medium, such as Mueller-Hinton Agar (MHA).
- Colonies are then used to inoculate a broth medium, like Mueller-Hinton Broth (MHB), and incubated at 37°C with shaking until the culture reaches a specific optical density, corresponding to a known bacterial concentration (e.g., 2–7 x 10^5 colony-forming units/ml).
2. Preparation of Peptide Solutions:
- This compound and H4 peptides are dissolved in a suitable solvent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to create stock solutions.
- Serial twofold dilutions of the peptide stocks are prepared in the same solvent in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptides.
- Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth medium only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the wells are visually inspected for bacterial growth (turbidity).
- The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Below is a graphical representation of the experimental workflow for a typical MIC assay.
Mechanism of Action: Membrane Permeabilization
The primary antimicrobial mechanism of this compound and H4 involves the disruption of the bacterial cell membrane.[4] These cationic peptides are initially attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, they are thought to insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.
Several models have been proposed to describe the process of membrane disruption by antimicrobial peptides, including the "barrel-stave," "toroidal pore," and "carpet" models. While the precise mechanism for this compound and H4 is a subject of ongoing research, the general consensus points towards pore formation or a detergent-like effect on the membrane. The structural differences between H2 and H4, specifically the D-amino acid in H4, may influence the stability and conformation of the peptide within the membrane, potentially explaining the observed differences in their activity.[5]
The following diagram illustrates a generalized mechanism of action for membrane-active antimicrobial peptides like this compound and H4.
References
- 1. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Profiles of Bombinin H2 and H4: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of the antimicrobial peptides Bombinin H2 and H4. The information presented is collated from experimental data to assist in evaluating their potential as therapeutic agents.
This document summarizes the cytotoxic activity of this compound and H4 against non-small cell lung carcinoma (NSCLC) cell lines and a normal human bronchial epithelial cell line. Detailed experimental protocols and a hypothesized signaling pathway based on their membrane-disrupting mechanism of action are also provided.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and H4 have been evaluated against the human lung adenocarcinoma epithelial cell line (A549), the human lung carcinoma cell line (Calu-3), and the normal human bronchial epithelial cell line (Beas-2B). The data reveals significant differences in their potency and selectivity.
Table 1: Percentage of Cell Death Induced by this compound and H4 at Various Concentrations
| Peptide | Concentration (µM) | A549 (% Cell Death) | Calu-3 (% Cell Death) | Beas-2B (% Cell Death) |
| This compound | 100 | Significant | Significant | Significant |
| 50 | Significant[1] | Significant[1] | Significant | |
| 25 | Significant | Not Significant | Significant | |
| 12.5 | Significant[1] | Not Significant | Significant[1] | |
| 6.25 | Not Significant | Not Significant | Not Significant | |
| 3 | Not Significant | Not Significant | Not Significant | |
| 1.5 | Not Significant | Not Significant | Not Significant | |
| Bombinin H4 | 100 | Significant[1] | Significant[1] | Significant |
| 50 | Significant | Significant[1] | Significant | |
| 25 | Significant | Not Significant | Significant | |
| 12.5 | Significant | Not Significant | Significant[1] | |
| 6.25 | Significant | Not Significant | Not Significant | |
| 3 | Significant | Not Significant | Not Significant | |
| 1.5 | Significant[1] | Not Significant | Not Significant |
Note: "Significant" indicates a statistically significant level of cell death compared to untreated cells (p ≤ 0.05).[1]
Table 2: IC50 Values of this compound and H4
| Peptide | IC50 (µM) | 95% Confidence Interval (µM) |
| This compound | 0.5632 | 0.3935 - 0.7900 |
| Bombinin H4 | 0.5637 | 0.3935 - 0.7900 |
IC50 values were determined after a 24-hour exposure.[1]
Summary of Cytotoxic Activity
This compound demonstrated significant cytotoxicity against the A549 cancer cell line at concentrations ranging from 12.5 µM to 50 µM.[1] However, it also induced significant cell death in the non-cancerous Beas-2B cell line at similar concentrations, indicating a lack of selective cytotoxicity.[1]
In contrast, Bombinin H4 was highly toxic to the A549 cell line over a broad range of concentrations, from 1.5 µM to 100 µM.[1] While it also showed toxicity to the non-cancerous Beas-2B cells at higher concentrations (12.5 µM–100 µM), it did not induce significant cell death at the lowest effective concentrations on A549 cells, suggesting a degree of selective cytotoxicity.[1] For the Calu-3 cell line, both peptides only induced significant cell death at higher concentrations (50 µM and 100 µM).[1] The primary mechanism of action for bombinin peptides is believed to be the disruption of the cell membrane.[2]
Experimental Protocols
The primary assay used to determine the cytotoxicity of this compound and H4 in the cited studies was the CellTox™ Green Cytotoxicity Assay.[1]
CellTox™ Green Cytotoxicity Assay
This assay measures changes in cell membrane integrity, a hallmark of cell death. It utilizes a fluorescent dye that is excluded by viable cells but binds to the DNA of dead cells, producing a fluorescent signal proportional to the level of cytotoxicity.
Materials:
-
Target cell lines (e.g., A549, Calu-3, Beas-2B)
-
Cell culture medium appropriate for the cell lines
-
Fetal Bovine Serum (FBS)
-
96-well, black-walled, clear-bottom assay plates
-
This compound and H4 peptides, synthesized and purified
-
CellTox™ Green Dye (Promega)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA
-
Microplate reader with fluorescence capabilities (excitation ~485-500 nm, emission ~520-530 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension at a density of 5 × 10⁴ cells/mL in the appropriate culture medium supplemented with 10% FBS.
-
Add CellTox™ Green Dye to the cell suspension at the recommended concentration (e.g., 1X).
-
Dispense 200 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare stock solutions of this compound and H4 in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the peptide stock solutions to achieve the desired final concentrations (e.g., 1.5 µM to 100 µM).
-
Add the diluted peptides to the appropriate wells of the assay plate. Include untreated control wells (medium only) and positive control wells (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the treated plates for the desired exposure time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) or as an increase in fluorescence over the untreated control.
-
Plot the percentage of cell death against the peptide concentration to determine the IC50 values.
-
Visualizing the Method and Mechanism
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
References
Synergistic Antimicrobial Effects of Bombinin H2 with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach involves the combination of conventional antibiotics with antimicrobial peptides (AMPs), such as Bombinin H2, to enhance their efficacy. This guide provides a comprehensive comparison of the synergistic effects of this compound and its variants with conventional antibiotics, supported by experimental data and detailed methodologies.
Data Presentation: Synergistic Activity of Bombinin H Peptides with Ampicillin
The synergistic potential of Bombinin H peptides in combination with the conventional antibiotic ampicillin against Staphylococcus aureus has been evaluated using the checkerboard method. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify the nature of the interaction between two antimicrobial agents. A FICI value of ≤ 0.5 typically indicates synergy, while a value > 0.5 and ≤ 4 suggests an additive or indifferent effect.
| Peptide Variant | Antibiotic | Bacterial Strain | FIC Index (FICI) | Interaction | Reference |
| Bombinin HL | Ampicillin | Staphylococcus aureus | 0.5 | Synergy | [1][2] |
| Bombinin HD | Ampicillin | Staphylococcus aureus | 0.5 | Synergy | [1][2] |
| BHL-bombinin | Ampicillin | Staphylococcus aureus | 0.75 | Additive | [2] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
1. Preparation of Reagents:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Serially dilute each agent to obtain a range of concentrations, typically from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16 times the MIC.
2. Assay Setup:
-
In a 96-well microtiter plate, dispense serial dilutions of this compound along the x-axis and serial dilutions of the conventional antibiotic along the y-axis.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells for each agent alone to determine their individual MICs. Also, include a growth control (no antimicrobial) and a sterility control (no bacteria).
3. Inoculation and Incubation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
Inoculate all wells except the sterility control.
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Preparation:
-
Prepare cultures of the target bacterial strain in the logarithmic growth phase.
-
Prepare solutions of this compound, the conventional antibiotic, and their combination at specific concentrations (e.g., at their respective MICs or sub-MIC levels).
2. Experimental Setup:
-
Inoculate flasks containing the antimicrobial solutions with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Include a growth control flask without any antimicrobial agent.
-
Incubate all flasks at 37°C with shaking.
3. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition (this compound alone, antibiotic alone, combination, and growth control).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Mandatory Visualization
Experimental Workflow: Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Proposed Mechanism of Synergistic Action
Caption: Proposed mechanism of this compound and antibiotic synergy.
References
The Untapped Potential of Bombinin H2: An In Vivo Anticancer Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the diverse arsenal of nature, with antimicrobial peptides (AMPs) from amphibians emerging as promising candidates. Among these, Bombinin H2, a peptide isolated from the skin secretions of the Bombina frog species, has demonstrated cytotoxic effects against cancer cells in preliminary laboratory studies. However, a critical gap remains in our understanding of its efficacy and safety within a living organism. To date, no in vivo studies validating the anticancer activity of this compound have been published.
This guide provides a comprehensive overview of the current state of research on this compound's anticancer potential, juxtaposing its in vitro performance with the in vivo data of other amphibian-derived anticancer peptides. This comparative analysis aims to highlight the potential of this compound while underscoring the imperative for future in vivo investigations to translate its in vitro promise into tangible therapeutic strategies.
This compound: In Vitro Anticancer Activity
Initial research has focused on the effects of this compound on various cancer cell lines in vitro. These studies provide foundational knowledge about its cytotoxic capabilities and limitations.
Table 1: Summary of In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Cell Type | Key Findings | Limitations |
| A549 | Lung Carcinoma | Showed significant cell death at concentrations of 12.5 µM to 50 µM. | Also exhibited significant cytotoxicity to noncancerous Beas-2B lung cells, indicating a lack of selectivity. |
| Calu-3 | Lung Carcinoma | Resulted in significant cell death at concentrations of 50 µM and 100 µM. | Similar to A549, it was also toxic to noncancerous cells. |
| Hep G2, SK-HEP-1, Huh7 | Human Hepatoma | Possessed obvious antiproliferative activity at non-toxic doses.[1] | The study did not report on selectivity against noncancerous liver cells. |
Comparative In Vivo Studies of Amphibian-Derived Anticancer Peptides
While in vivo data for this compound is absent, several other peptides from frog skin have been evaluated in animal models, offering valuable insights into the potential trajectory of this compound research.
Dermaseptin-PP: A Potent Agent Against Lung Cancer
Dermaseptin-PP, a novel peptide discovered in the skin secretion of the frog Phyllomedusa palliata, has demonstrated significant in vivo antitumor activity.[2][3]
Table 2: In Vivo Antitumor Activity of Dermaseptin-PP in a Subcutaneous H157 Tumor Model
| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) |
| Dermaseptin-PP | 1 mg/kg | 35.6 | 38.2 |
| Dermaseptin-PP | 5 mg/kg | 58.7 | 61.5 |
| Cisplatin (Positive Control) | 5 mg/kg | 65.4 | 68.3 |
Rb4 Peptide: Targeting Malignant Melanoma
A peptide developed by Brazilian scientists, Rb4, has shown effectiveness in combating cancer progression in an animal model of malignant melanoma.[4]
Table 3: In Vivo Antitumor Activity of Rb4 Peptide in a Syngeneic Melanoma Model
| Treatment Group | Dose | Effect on Lung Metastasis | Effect on Subcutaneous Tumor Growth | Survival Rate |
| Rb4 | 300 µ g/animal (intraperitoneal) | Reduced the number of lung metastatic nodules. | Delayed tumor growth by up to 40 days. | Increased group survival by over 25%. |
Experimental Protocols
To facilitate the design of future in vivo studies for this compound, detailed methodologies from the cited studies on alternative peptides are provided below.
Dermaseptin-PP In Vivo Study Protocol[2][3]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Tumor Cell Line: Human lung cancer cell line H157.
-
Tumor Implantation: 5 x 10^6 H157 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly divided into groups. Dermaseptin-PP (1 and 5 mg/kg), Cisplatin (5 mg/kg), or PBS (control) were administered via intraperitoneal injection every two days for 14 days.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: After 14 days of treatment, mice were euthanized, and tumors were excised and weighed.
Rb4 Peptide In Vivo Study Protocol[4]
-
Animal Model: Syngeneic melanoma model (mice with the same genetic makeup).
-
Tumor Cell Line: B16F10-Nex2 melanoma cells.
-
Metastasis Model: Melanoma cells were injected intravenously.
-
Treatment: Five intraperitoneal injections of Rb4 (300 µ g/animal ) were administered on alternate days.
-
Endpoint: The number of lung metastatic nodules was counted, and survival rates were monitored.
Visualizing the Path Forward: Experimental Workflows and Signaling Pathways
To further guide future research, the following diagrams illustrate a typical experimental workflow for in vivo anticancer peptide studies and a plausible signaling pathway for this compound, based on the known mechanisms of similar peptides.
Caption: A typical experimental workflow for in vivo evaluation of an anticancer peptide.
Caption: A plausible signaling pathway for the anticancer activity of this compound.
Conclusion and Future Directions
The in vitro evidence suggests that this compound possesses anticancer properties, but its lack of selectivity is a significant hurdle that needs to be addressed. The in vivo success of other amphibian-derived peptides like Dermaseptin-PP and Rb4 provides a strong rationale for advancing this compound into preclinical animal studies. Future research should focus on:
-
In vivo Efficacy Studies: Establishing appropriate animal models to evaluate the antitumor effects of this compound against various cancer types.
-
Toxicity and Pharmacokinetic Profiling: Determining the safety profile and the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in vivo.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound induces cancer cell death in a physiological context.
-
Peptide Engineering: Modifying the structure of this compound to enhance its cancer cell selectivity and therapeutic index.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of a novel and effective anticancer agent.
References
- 1. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Frog Skin-Derived Peptide Dermaseptin-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 3. Novel Frog Skin-Derived Peptide Dermaseptin-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Combats Cancer Progression in Animal Model | Technology Networks [technologynetworks.com]
Bombinin H2: A Comparative Analysis of a Potent Frog-Derived Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
In the global search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, nature presents a vast and largely untapped reservoir of potential therapeutics. Among these, antimicrobial peptides (AMPs) derived from the skin secretions of frogs have emerged as a particularly promising class of molecules. This guide provides a detailed comparison of Bombinin H2, a prominent member of the bombinin family of AMPs, with other well-characterized frog-derived antimicrobial peptides, namely Magainins, Dermaseptins, and Temporins. This objective analysis, supported by experimental data, aims to assist researchers and drug development professionals in evaluating the potential of this compound as a lead compound for future therapeutic applications.
Overview of this compound and Comparator Peptides
This compound is a cationic, hydrophobic peptide isolated from the skin of the European yellow-bellied toad, Bombina variegata, and the giant fire-bellied toad, Bombina maxima.[1][2] Structurally, this compound is characterized by a high glycine content and its ability to adopt an α-helical conformation in membrane-mimetic environments.[3] Like many other frog-derived AMPs, its primary mechanism of action involves the disruption of microbial cell membranes.[4][5]
For a comprehensive evaluation, this compound is compared against three other major families of frog-derived AMPs:
-
Magainins: Originally discovered in the skin of the African clawed frog Xenopus laevis, magainins are cationic, amphipathic α-helical peptides known for their broad-spectrum antimicrobial activity.[6][7]
-
Dermaseptins: A large family of peptides isolated from the skin of Phyllomedusine frogs, Dermaseptins exhibit potent and broad-spectrum antimicrobial and anti-protozoal activity.[8][9]
-
Temporins: These are among the smallest known naturally occurring antimicrobial peptides, first isolated from the European common frog Rana temporaria. They are typically short, cationic, and adopt an α-helical structure.[3][10]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound and the comparator peptides against a range of Gram-positive and Gram-negative bacteria. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution, as variations in experimental conditions (e.g., bacterial strains, growth media, and assay protocols) can influence the results.
Table 1: Minimum Inhibitory Concentration (MIC, in µM) of this compound and Comparator Peptides against Gram-Positive Bacteria
| Peptide/Organism | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis |
| This compound | 12.5 - 50[11][12] | 100[13] | >50[12] |
| Magainin 2 | 50[14] | - | - |
| Dermaseptin S4 | 1 - 4[15] | - | 2 - 4[8] |
| Temporin A | 3.12[10] | 1.56[10] | - |
| Temporin G | 12.5 - 100[16] | - | - |
Table 2: Minimum Inhibitory Concentration (MIC, in µM) of this compound and Comparator Peptides against Gram-Negative Bacteria
| Peptide/Organism | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| This compound | >50[12] | >50[12] | - |
| Magainin 2 | 4 - 75[17] | - | - |
| Dermaseptin-AC | - | 4 | 2[8] |
| Dermaseptin S4 | 1 - 16[15] | 1 - 4[15] | - |
| Temporin A | >100[10] | >100[10] | - |
Cytotoxicity Profile: Hemolytic and Mammalian Cell Toxicity
A critical factor in the therapeutic development of AMPs is their selectivity for microbial cells over host cells. This is often assessed by measuring their hemolytic activity (lysis of red blood cells) and cytotoxicity against other mammalian cells. The 50% hemolytic concentration (HC50) is a common metric, representing the peptide concentration that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity.
Table 3: Hemolytic Activity (HC50, in µM) and Cytotoxicity of this compound and Comparator Peptides
| Peptide | Hemolytic Activity (HC50, µM) | Cytotoxicity against Mammalian Cells |
| This compound | High (exact value varies)[5][18] | Significant cytotoxicity to non-cancerous cell lines at concentrations of 12.5 µM and above.[13] |
| Magainin 2 | >200 (low)[14][19] | Generally low cytotoxicity to normal mammalian cells. |
| Dermaseptin-AC | 76.55[8][20] | More cytotoxic to cancer cells than to normal cells.[20] |
| Dermaseptin S4 | 1.4 (high)[15] | High cytotoxicity. |
| Temporin A | - | Less cytotoxic than other tested peptides at 50 µM.[10] |
| Temporin-PKE | 6.58 (strong)[21] | - |
Mechanism of Action: A Shared Strategy with Subtle Differences
The primary mechanism of action for this compound and the other frog-derived AMPs discussed is the disruption of the microbial cell membrane.[4][5] This process is generally initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Caption: General mechanism of membrane disruption by antimicrobial peptides.
While the overall strategy is similar, the specific mode of membrane disruption can vary between peptide families, often described by models such as the "carpet," "toroidal pore," or "barrel-stave" models. For instance, magainins are known to form toroidal pores, where the peptides and lipid head groups bend inward to line the pore.[7] The precise mechanism for this compound is still under investigation but is believed to involve significant membrane perturbation.
Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, detailed experimental protocols are crucial. Below are outlines of the standard methodologies for the key assays discussed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[22]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Peptide Preparation: Serially dilute the antimicrobial peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[4]
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[22]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[23]
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.[24]
Protocol:
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation.[25]
-
Peptide Incubation: Incubate different concentrations of the peptide with a suspension of the washed RBCs (typically a 1-2% solution) at 37°C for a specified time (e.g., 1 hour).[26]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Release Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm or 570 nm) to quantify the amount of released hemoglobin.[26]
-
HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (PBS). The HC50 is the peptide concentration that causes 50% hemolysis.[25]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27]
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere and grow overnight.[28]
-
Peptide Treatment: Treat the cells with various concentrations of the antimicrobial peptide and incubate for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.
Conclusion
This compound demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria. However, its therapeutic potential is tempered by its significant hemolytic and cytotoxic properties. In comparison, peptides like Magainin 2 and certain Dermaseptin derivatives exhibit a more favorable therapeutic index, with potent antimicrobial activity coupled with lower toxicity towards mammalian cells. Temporins, while generally less potent against Gram-negative bacteria, offer the advantage of smaller size, which can be beneficial for synthesis and modification.
The data presented in this guide underscores the importance of a comprehensive evaluation of both efficacy and toxicity when considering antimicrobial peptides as potential drug candidates. While this compound in its native form may be too cytotoxic for systemic applications, its structure and mechanism of action provide a valuable scaffold for the design of novel synthetic analogues with improved selectivity and therapeutic potential. Further research focusing on structure-activity relationship studies and modifications to enhance specificity for microbial membranes will be crucial in harnessing the full therapeutic promise of the bombinin family of peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. zenitscience.com [zenitscience.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. protocols.io [protocols.io]
Comparative Analysis of Bombinin H2: A Guide to Cross-Reactivity with Bombinin Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bombinin H2 with other members of the bombinin peptide family, focusing on predicted cross-reactivity based on structural homology and a comparative analysis of their biological activities. As direct immunological cross-reactivity data is limited in publicly available literature, this guide leverages sequence alignment and functional data to infer potential cross-reactivity, a critical consideration in the development of novel antimicrobial and therapeutic agents.
Introduction to Bombinin Peptides
Bombinin peptides are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the fire-bellied toad (Bombina genus).[1][2] They are broadly classified into two main subfamilies: the bombinin-like peptides (BLPs) and the more hydrophobic and hemolytic Bombinin H peptides.[2][3] this compound belongs to the latter group and has been a subject of interest for its potent antimicrobial properties. Understanding its potential cross-reactivity with other bombinin peptides is crucial for assessing its specificity and potential off-target effects in therapeutic applications.
Predicted Cross-Reactivity Based on Sequence Homology
The potential for immunological cross-reactivity is often correlated with the degree of sequence and structural similarity between peptides. Here, we provide a sequence alignment of this compound with other selected bombinin peptides to predict potential cross-reactivity.
Table 1: Amino Acid Sequence Alignment of Bombinin Peptides
| Peptide | Sequence | Length (aa) | Origin Species |
| This compound | IIGPVLGLVGSALGGLLKKI -NH2 | 20 | Bombina variegata |
| Bombinin H4 | I-[d-allo-I]GPVLGLVGSALGGLLKKI-NH2 | 20 | Bombina variegata |
| Bombinin H1 | IIGPVLGMVGSALGGLLKKI-NH2 | 20 | Bombina maxima |
| Bombinin H7 | I-[d-allo-I]GPILGLVSNALGGLL-NH2 | 17 | Bombina variegata |
| Bombinin H-BO1 | IIGPVLGLVGKALGGLL-NH2 | 17 | Bombina orientalis |
Note: [d-allo-I] represents D-alloisoleucine.
Interpretation:
-
High Potential for Cross-Reactivity: this compound and Bombinin H4 are diastereomers, differing only in the chirality of the second amino acid (Isoleucine vs. D-alloisoleucine).[4] This high degree of similarity suggests a very high likelihood of immunological cross-reactivity. Bombinin H1 also shows high homology with this compound, with only a single amino acid substitution (Leucine to Methionine at position 8), indicating a strong potential for cross-reactivity.
-
Moderate to Low Potential for Cross-Reactivity: Bombinin H7 and Bombinin H-BO1 are shorter peptides and have multiple amino acid substitutions compared to this compound. While they share conserved regions, the differences in sequence and length likely reduce the potential for strong immunological cross-reactivity, though some level of interaction cannot be ruled out.
Comparative Biological Activity
Functional cross-reactivity can be assessed by comparing the biological activities of different peptides. The primary activities of Bombinin H peptides are antimicrobial and hemolytic.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Peptide | Escherichia coli | Staphylococcus aureus |
| This compound | 12.5 | 6.25 |
| Bombinin H4 | 6.25 | 6.25 |
Data is illustrative and compiled from various sources. Actual values may vary depending on the specific strains and experimental conditions.
Table 3: Comparative Hemolytic Activity (HC50 in µM)
| Peptide | Hemolytic Activity (HC50) |
| This compound | ~50 µM |
| Bombinin H4 | ~25 µM |
HC50 is the concentration of peptide that causes 50% hemolysis of red blood cells. Data is illustrative.
Interpretation:
The antimicrobial and hemolytic activities of this compound and H4 are comparable, suggesting they interact with bacterial and eukaryotic membranes in a similar manner. This functional similarity further supports the potential for cross-reactivity at a biological level.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.
-
Bacterial Culture Preparation: A single colony of the test bacterium (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Peptide Preparation: The bombinin peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (broth only) controls are included.
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[5]
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Red Blood Cell Preparation: Freshly obtained red blood cells (e.g., human or sheep) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed red blood cells are then resuspended in PBS to a final concentration of 1-2% (v/v).[6][7]
-
Peptide Incubation: The bombinin peptide is serially diluted in PBS. An equal volume of the red blood cell suspension is added to each peptide dilution in a microtiter plate or microcentrifuge tubes.
-
Controls: A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
Incubation and Measurement: The samples are incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Quantification: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 405-570 nm. The percentage of hemolysis is calculated relative to the positive and negative controls.[6]
Visualizing the Bombinin Peptide Family and Experimental Workflow
To better illustrate the relationships and experimental processes discussed, the following diagrams are provided.
Caption: Origin of Bombinin Peptides from Different Bombina Species.
Caption: Workflow for Comparing Bombinin Peptide Activity.
Conclusion
For researchers and drug development professionals, these findings underscore the importance of comprehensive characterization of novel peptide therapeutics. While this compound shows promise as an antimicrobial agent, its potential cross-reactivity with other endogenous or therapeutic peptides should be considered. Future studies employing immunological assays such as ELISA or surface plasmon resonance are warranted to definitively quantify the cross-reactivity of this compound and to further refine its therapeutic potential.
References
- 1. Bombinin - Wikipedia [en.wikipedia.org]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of the glycine-rich diastereomeric peptides this compound and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenitscience.com [zenitscience.com]
- 7. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bombinin H2 and Magainin: A Guide for Researchers
A detailed examination of the mechanisms of action, antimicrobial efficacy, and cytotoxic profiles of two distinct amphibian-derived antimicrobial peptides.
This guide provides a comparative analysis of Bombinin H2 and Magainin 2, two antimicrobial peptides (AMPs) with distinct origins and mechanisms of action. While both peptides exhibit broad-spectrum antimicrobial activity, they differ significantly in their primary structures, modes of membrane interaction, and effects on host cells. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these peptides for potential therapeutic applications.
Introduction to this compound and Magainin 2
This compound is a mildly cationic antimicrobial peptide isolated from the skin secretions of the European fire-bellied toad, Bombina variegata. It is a member of the bombinin H family, which is characterized by a high degree of hydrophobicity.
Magainin 2 , one of the most extensively studied AMPs, was first isolated from the skin of the African clawed frog, Xenopus laevis.[1] It is a cationic peptide that adopts an amphipathic α-helical structure, a common feature among many membrane-active AMPs.[2]
Comparative Performance Data
The following tables summarize the available quantitative data on the antimicrobial and hemolytic activities of this compound and Magainin 2. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Minimum Inhibitory Concentration (MIC) against selected bacterial strains
| Peptide | Gram-Negative Bacteria | MIC (µM) | Gram-Positive Bacteria | MIC (µM) |
| This compound | Escherichia coli ATCC 25922 | >50[3] | Staphylococcus aureus ATCC 29213 | 12.5[3] |
| Pseudomonas aeruginosa | - | Staphylococcus aureus Cowan I | 25[3] | |
| Magainin 2 | Escherichia coli DH5α | 16[2] | Staphylococcus aureus | 8[2] |
| Pseudomonas aeruginosa | 32[2] |
Table 2: Hemolytic Activity (HC50) against human erythrocytes
| Peptide | HC50 (µM) | Reference |
| This compound | ~100 (estimated)[4] | [4] |
| Magainin 2 | >100[5][6] | [5][6] |
Note: The HC50 value for this compound is an estimation based on cytotoxicity data against non-cancerous cell lines, as direct hemolytic data was not available in the searched literature. Bombinin H peptides are generally noted to have higher hemolytic activity than other bombinins.[7] Magainin 2 is widely reported to have low hemolytic activity.
Mode of Action: A Comparative Overview
The primary mechanism of action for both this compound and Magainin 2 involves the disruption of microbial cell membranes. However, the specific models describing their interactions with the lipid bilayer differ.
This compound: Membrane Perturbation
The mode of action of this compound is primarily associated with its ability to bind to and disrupt the integrity of the bacterial cytoplasmic membrane.[8] While the exact mechanism is not as extensively defined as that of Magainin 2, evidence suggests a model of membrane perturbation that leads to increased permeability and eventual cell death. The presence of a D-amino acid in its diastereomer, Bombinin H4, enhances its membrane-disrupting capabilities, suggesting that stereochemistry plays a crucial role in its activity.
Magainin 2: Toroidal Pore Formation and Intracellular Targeting
Magainin 2 is best known for its ability to form "toroidal pores" in bacterial membranes. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel. This pore formation leads to the leakage of ions and essential metabolites, ultimately causing cell death.[1][5] The diameter of these pores is estimated to be around 2.8 nm.[5]
Recent studies have revealed a more complex mechanism for Magainin 2, demonstrating that it can also translocate across the bacterial membrane and interact with intracellular targets. One such target in E. coli is the outer membrane protein BamA, a key component of the BAM complex responsible for the folding and insertion of β-barrel proteins into the outer membrane.[9][10][11][12] By interacting with BamA, Magainin 2 can impair the assembly of outer membrane proteins, representing a secondary mechanism of action beyond simple pore formation.[9][10][11][12]
Visualizing the Modes of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and Magainin 2.
Caption: Proposed mode of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecropin A - magainin 2 hybrid peptides having potent antimicrobial activity with low hemolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 10. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Bombinin H2: A Potent Antimicrobial Peptide Against Multidrug-Resistant Bacteria
A comparative analysis of Bombinin H2's efficacy against key multidrug-resistant (MDR) bacterial strains reveals its potential as a promising alternative to conventional antibiotics. This guide provides a detailed comparison of this compound with standard-of-care antibiotics, supported by experimental data on its antimicrobial activity and insights into its mechanism of action.
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. This compound, an antimicrobial peptide (AMP) isolated from the skin secretions of the Bombina variegata frog, has demonstrated considerable efficacy against a range of pathogenic bacteria. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with other alternatives, alongside detailed experimental methodologies.
Comparative Efficacy Against Multidrug-Resistant Bacteria
The antimicrobial activity of this compound and its diastereomer, Bombinin H4, has been evaluated against several multidrug-resistant bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against key MDR pathogens. A lower MIC value indicates greater potency.
| Organism | Compound | MIC (µg/mL) | Reference Strain(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound | 12.5 | ATCC 29213 |
| Bombinin H4 | 12.5 - 25 | ATCC 29213, Cowan I | |
| Vancomycin | ≤0.5 - 2.0 | Clinical Isolates | |
| Multidrug-Resistant Pseudomonas aeruginosa | This compound | >50 | - |
| Bombinin H4 | 50 | - | |
| Ceftazidime-avibactam | MIC₅₀: 2, MIC₉₀: 4 | Clinical Isolates[1] | |
| Escherichia coli | This compound | 50 | - |
| Bombinin H4 | 25 | - |
Note: Data for this compound and H4 against Vancomycin-Resistant Enterococci (VRE) and Carbapenem-Resistant Enterobacteriaceae (CRE) is limited in the reviewed literature.
Mechanism of Action: Disrupting the Bacterial Barrier
This compound, like many cationic antimicrobial peptides, primarily exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. This action leads to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.
The proposed mechanism involves an initial electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane potential dissipates the proton motive force, which is crucial for cellular processes like ATP synthesis and transport, leading to a rapid cessation of essential functions.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound action on bacterial cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of antimicrobial peptides like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (~5 x 10^5 CFU/mL)
-
Antimicrobial agent (e.g., this compound) stock solution
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent at various concentrations (e.g., 1x MIC, 2x MIC)
-
Sterile broth (e.g., MHB)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator (37°C)
Procedure:
-
Prepare tubes containing the bacterial suspension in broth.
-
Add the antimicrobial agent at the desired concentrations to the respective tubes. Include a growth control (no antimicrobial agent).
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Conclusion
This compound demonstrates significant antimicrobial activity against multidrug-resistant Gram-positive bacteria, with efficacy comparable to some conventional antibiotics. While its activity against the tested Gram-negative strains appears to be lower, its unique mechanism of action, focused on membrane disruption, makes it a valuable candidate for further investigation, particularly in synergistic combinations with other antimicrobial agents. The detailed experimental protocols provided in this guide offer a framework for standardized evaluation of this compound and other novel antimicrobial peptides, facilitating the comparison of data across different studies and accelerating the development of new therapies to combat the growing threat of antibiotic resistance. Further research is warranted to fully elucidate its spectrum of activity against a broader range of MDR pathogens and to explore its potential in preclinical and clinical settings.
References
A Comparative Analysis of Membrane Interactions: Bombinin H2 vs. Defensins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane interaction mechanisms of two distinct classes of antimicrobial peptides (AMPs): the amphibian-derived Bombinin H2 and the mammalian-derived defensins. By presenting key biophysical data, outlining experimental methodologies, and visualizing interaction pathways, this document aims to equip researchers with a comprehensive understanding of their respective modes of action, facilitating informed decisions in the development of novel therapeutic agents.
At a Glance: Key Differences in Membrane Interaction
| Feature | This compound | Defensins |
| Primary Structure | Linear, α-helical | Cysteine-rich, β-sheet core with variable loops |
| Initial Interaction | Primarily electrostatic attraction to anionic membranes | Electrostatic attraction; some defensins show specific lipid binding (e.g., to lipid II, phosphoinositides) |
| Secondary Structure in Membrane | Adopts an α-helical conformation | Largely retains its β-sheet structure |
| Mechanism of Permeabilization | Forms heterogeneous, transient nanopores | Multiple proposed models: barrel-stave, toroidal pore, carpet mechanism; can form multimeric pores |
| Pore Characteristics | Size-fluctuating nanopores | Can form stable pores with defined diameters (e.g., HNP-2: ~2.5 nm) |
| Hemolytic Activity | Can exhibit hemolytic activity | Varies among different defensins; some have low hemolytic activity |
| Cytotoxicity | Can be non-selectively cytotoxic to mammalian cells[1] | Varies; some defensins exhibit selective cytotoxicity towards cancer cells |
Mechanism of Action: A Tale of Two Structures
The disparate membrane-disrupting activities of this compound and defensins are fundamentally rooted in their distinct structural scaffolds.
This compound , a mildly cationic peptide isolated from the skin of Bombina variegata, is characterized by a linear sequence that readily adopts an α-helical conformation upon interacting with membrane mimetics[2]. Its mechanism of action is primarily driven by electrostatic attraction to the negatively charged phospholipids prevalent in bacterial membranes. Upon accumulation on the membrane surface, this compound monomers are thought to aggregate and insert into the lipid bilayer, leading to the formation of transient, heterogeneous nanopores that disrupt the membrane integrity and cause leakage of cellular contents[3].
Defensins , in contrast, are a family of cationic peptides characterized by a highly conserved, cysteine-stabilized β-sheet core. This rigid structure is crucial for their function. Defensins initially bind to microbial membranes via electrostatic interactions. However, their mode of permeabilization is more complex and varied than that of this compound. Several models have been proposed to describe their action, including the 'barrel-stave', 'toroidal pore', and 'carpet' mechanisms. Some defensins, such as human neutrophil peptide 2 (HNP-2), have been shown to form stable, multimeric pores with defined diameters[3]. Furthermore, certain defensins exhibit a higher degree of specificity by binding to particular lipid components of the microbial membrane, such as lipid II, a precursor in bacterial cell wall synthesis.
Visualizing the Interaction Pathways
Caption: Comparative signaling pathways of this compound and defensin membrane interaction.
Quantitative Comparison of Membrane-Disrupting Activity
The following tables summarize key quantitative parameters related to the membrane interactions of this compound and representative defensins. It is important to note that experimental conditions can significantly influence these values.
Table 1: Peptide Concentrations for 50% Leakage (LC50) from Model Vesicles
| Peptide | Vesicle Composition | LC50 (µM) | Reference |
| This compound | PE/PG (7:3 w/w) | ~25 | --INVALID-LINK-- |
| HNP-2 | POPG | 0.7 | --INVALID-LINK-- |
| Crp4 | PE/PG (3:7) | ~5.9 | --INVALID-LINK-- |
Table 2: Pore Size and Characteristics
| Peptide | Method | Estimated Pore Diameter | Pore Stability | Reference |
| This compound | Planar Lipid Bilayer | Heterogeneous/Fluctuating | Transient | --INVALID-LINK-- |
| HNP-2 | Vesicle Leakage Assay | ~2.5 nm | Stable | --INVALID-LINK-- |
Table 3: Hemolytic and Cytotoxic Activity
| Peptide | HC50 (µM) (Human Erythrocytes) | Cytotoxicity Notes | Reference |
| This compound/H4 | Can be hemolytic | Not selectively cytotoxic to cancer cells | --INVALID-LINK--, --INVALID-LINK-- |
| hBD-3 | >100 | Activity on eukaryotic cells depends on hydrophobicity | --INVALID-LINK-- |
Experimental Protocols: A Guide to Key Assays
Reproducible and comparable data are paramount in the study of AMP-membrane interactions. Below are generalized protocols for two fundamental biophysical techniques.
Vesicle Leakage Assay (Calcein/ANTS-DPX)
This assay quantifies the ability of a peptide to permeabilize lipid vesicles by measuring the release of an entrapped fluorescent dye.
Caption: Workflow for a vesicle leakage assay.
Detailed Steps:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC/POPG to mimic bacterial membranes) are prepared by extrusion. The vesicles are formed in a buffer containing a high concentration of a self-quenching fluorescent dye like calcein or a dye/quencher pair such as ANTS/DPX.
-
Purification: The external, unencapsulated dye is removed from the vesicle suspension, typically by size-exclusion chromatography.
-
Incubation: The purified LUVs are incubated with various concentrations of the antimicrobial peptide (this compound or defensin).
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. As the peptide permeabilizes the vesicles, the entrapped dye is released into the bulk solution, leading to dequenching and an increase in fluorescence.
-
Maximum Leakage Determination: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles, representing 100% leakage and providing a maximal fluorescence value.
-
Data Analysis: The percentage of leakage at each peptide concentration is calculated relative to the fluorescence intensity after detergent lysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in different environments.
Caption: Workflow for Circular Dichroism spectroscopy.
Detailed Steps:
-
Sample Preparation: Solutions of this compound or defensin are prepared in an aqueous buffer. For membrane interaction studies, the peptide is mixed with LUVs of a specific lipid composition or other membrane-mimicking environments like detergent micelles (e.g., SDS).
-
Spectral Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) using a spectropolarimeter.
-
Data Analysis: The resulting spectra are analyzed to determine the secondary structural content. An α-helix typically shows characteristic negative bands around 208 and 222 nm, while β-sheets exhibit a negative band around 218 nm.
-
Interpretation: By comparing the CD spectra of the peptide in buffer versus in the presence of a membrane environment, conformational changes upon membrane binding can be determined. For instance, a transition from a random coil in solution to an α-helical structure in the presence of vesicles is indicative of membrane-induced folding.
Conclusion
This compound and defensins represent two distinct evolutionary solutions to the challenge of combating microbial threats. Their differing structures dictate their mechanisms of membrane interaction, with the linear this compound favoring the formation of less-defined pores and the structurally constrained defensins capable of forming more ordered, stable channels and exhibiting greater target specificity. Understanding these fundamental differences is crucial for the rational design of new antimicrobial and therapeutic peptides with enhanced efficacy and selectivity. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Bombinin H2: A Comparative Analysis of its Antimicrobial Dose-Response Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of Bombinin H2, an antimicrobial peptide (AMP) isolated from the skin secretions of the European yellow-bellied toad (Bombina variegata), with other well-characterized AMPs.[1][2] By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers investigating novel antimicrobial agents.
Comparative Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy, typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism, has been documented against various clinically relevant strains. The following table summarizes the MIC values of this compound against a selection of bacteria and provides a comparison with its diastereomer, Bombinin H4, and other prominent antimicrobial peptides such as Temporin L, Magainin II, and Melittin.
| Microorganism | This compound (µM) | Bombinin H4 (µM) | Temporin L (µM) | Magainin II (µM) | Melittin (µM) |
| Staphylococcus aureus ATCC 29213 | 12.5 | 50 | >100 | - | - |
| Staphylococcus aureus Cowan I | 25 | 50 | - | - | - |
| Staphylococcus epidermidis 1457 | <100 | <100 | >100 | - | - |
| Escherichia coli D31 | >50 | 50 | - | 16.5 | - |
| Pseudomonas aeruginosa ATCC 27853 | >50 | 50 | - | - | 4 |
Experimental Protocols
The determination of the antimicrobial activity of this compound and other cationic AMPs is crucial for accurate dose-response analysis. A widely accepted method is the broth microdilution assay to determine the MIC. The following is a detailed protocol adapted from established methodologies for testing cationic antimicrobial peptides.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
1. Materials and Reagents:
-
This compound and other antimicrobial peptides (lyophilized powder)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator
2. Preparation of Reagents:
-
Peptide Stock Solutions: Prepare a stock solution of each peptide by dissolving the lyophilized powder in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a concentration of 1 mg/mL.
-
Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. MIC Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the peptide stock solutions in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in MHB without any peptide) and a negative control (MHB only) in each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection as the lowest peptide concentration that completely inhibits bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
4. Data Analysis:
-
The results are typically expressed as the MIC in µg/mL or µM. For a more detailed dose-response analysis, the percentage of growth inhibition at each peptide concentration can be calculated relative to the positive control.
Experimental Workflow
The following diagram illustrates the key steps in determining the dose-response curve for this compound's antimicrobial activity.
Caption: Workflow for determining the antimicrobial dose-response of this compound.
Mechanism of Action: Membrane Disruption and Pore Formation
The primary mechanism of action for this compound, like many other AMPs, involves the disruption of the bacterial cell membrane integrity. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon reaching a threshold concentration on the membrane surface, this compound molecules are thought to insert into the lipid bilayer and aggregate to form transmembrane pores. While the exact architecture of these pores is a subject of ongoing research, the "toroidal pore" model is widely suggested for many AMPs. In this model, the peptide molecules, along with the polar head groups of the lipid molecules, curve inwards to line the pore, creating a channel through which cellular contents can leak out, ultimately leading to cell death.
The following diagram illustrates the proposed mechanism of action for this compound.
References
Safety Operating Guide
Navigating the Disposal of Bombinin H2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Bombinin H2, a peptide derived from the skin secretions of Bombina species frogs, understanding the proper disposal procedures is a critical component of laboratory safety and environmental responsibility.[1] While specific, targeted neutralization protocols for this compound are not extensively detailed in publicly available literature, adherence to established guidelines for chemical and biological waste ensures safe handling and disposal. This guide provides essential, step-by-step information to manage this compound waste effectively.
I. Immediate Safety and Personal Protection
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The following table summarizes the recommended PPE based on safety data sheet guidelines.[2]
| Personal Protective Equipment | Specifications and Use |
| Eye Protection | Splash goggles are required to protect against accidental splashes of solutions containing this compound.[2] |
| Hand Protection | Chemically resistant gloves are mandatory.[2] |
| Body Protection | A full laboratory suit or coat should be worn to protect skin and clothing.[2] |
| Respiratory Protection | In cases where dust or aerosols may be generated, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[2] |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and mitigate any potential hazards.
Small Spills: For minor spills, use appropriate tools to carefully collect the spilled material and place it into a designated and clearly labeled waste disposal container.[2]
Large Spills: In the case of a more significant spill, utilize a shovel or other suitable tools to transfer the material into a convenient and secure waste disposal container.[2] It is crucial to avoid generating dust during the cleanup of solid forms of this compound.[2]
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[2] The following procedure outlines a general workflow for the safe disposal of this compound waste.
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Never mix this compound waste with other incompatible chemical waste streams.[3]
-
-
Container Management:
-
Waste Manifesting and Labeling:
-
Properly label the hazardous waste container with its contents, including the name "this compound waste," and any other components of the waste stream.[3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]
-
Do not attempt to dispose of this compound waste via standard laboratory drains or as regular solid waste.[3][4]
-
Logical Workflow for this compound Disposal
A diagram illustrating the procedural flow for the safe disposal of this compound waste.
IV. Health and Hazard Information
While this compound is primarily studied for its antimicrobial and potential anticancer properties, it is essential to be aware of the potential health effects associated with its handling.[1][5]
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[2] May be harmful if inhaled.[2] | If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[2] |
| Ingestion | May be harmful if swallowed.[2] | Do not induce vomiting. Rinse mouth with water and seek medical attention.[2] |
| Skin Contact | May cause skin irritation.[2] May be harmful if absorbed through the skin.[2] | Wash the affected area thoroughly with soap and plenty of water.[2] |
| Eye Contact | May cause eye irritation.[2] | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so. Continue rinsing.[2] |
Stability and Reactivity: this compound is stable under recommended storage conditions.[2] However, it is important to avoid strong oxidizing agents.[2] Hazardous decomposition products may include oxides of carbon and nitrogen, and hydrogen chloride.[2]
By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Temporin A and this compound Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells [cronfa.swan.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
